molecular formula C14H12NNaO2 B562406 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt CAS No. 1329792-58-6

2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt

Cat. No.: B562406
CAS No.: 1329792-58-6
M. Wt: 254.275
InChI Key: KZUYUTHJCBYZJK-ZAXNCOASSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt, also known as 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt, is a useful research compound. Its molecular formula is C14H12NNaO2 and its molecular weight is 254.275. The purity is usually 95%.
BenchChem offers high-quality 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;2-[2-(2,3,4,5,6-pentadeuterioanilino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.Na/c16-14(17)10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12;/h1-9,15H,10H2,(H,16,17);/q;+1/p-1/i1D,2D,3D,7D,8D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUYUTHJCBYZJK-ZAXNCOASSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=CC=CC=C2CC(=O)[O-])[2H])[2H].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, properties, and applications of 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt , a critical stable isotope-labeled internal standard used primarily in the pharmaceutical analysis of NSAIDs (Non-Steroidal Anti-Inflammatory Drugs).

Executive Summary

2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt (also known as Dechlorodiclofenac-d5 Sodium or 2-(Phenyl-d5-amino)phenylacetic Acid Sodium ) is a stable isotope-labeled derivative of the core pharmacophore found in the diclofenac class of NSAIDs.[1] It serves as a high-precision Internal Standard (IS) for the quantification of diclofenac, aceclofenac, and their dechlorinated metabolites in biological matrices and environmental samples using LC-MS/MS.

This guide provides a comprehensive analysis of its physicochemical properties, synthesis pathways, and experimental protocols for bioanalytical validation.

Chemical Identity & Structural Analysis[2]

This compound represents the "dechlorinated" scaffold of diclofenac, where the dichloroaniline ring is replaced by a fully deuterated aniline ring. The "d5" label ensures a mass shift of +5 Da, sufficient to avoid isotopic interference (cross-talk) with the unlabeled analyte.

Nomenclature & Identifiers
PropertyDetail
Chemical Name Sodium 2-(2-((phenyl-d5)amino)phenyl)acetate
Synonyms 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt; Dechlorodiclofenac-d5 Sodium; 2-(Phenylamino-d5)benzeneacetic acid sodium salt
CAS Number 1329792-58-6
Molecular Formula C₁₄H₇D₅NNaO₂
Molecular Weight 254.25 g/mol (Salt); ~232.27 g/mol (Free Acid)
Isotopic Purity ≥ 98 atom % D
Chemical Purity ≥ 98% (HPLC)
Structural Visualization

The molecule consists of a phenylacetic acid moiety linked via a secondary amine to a deuterated phenyl ring.[1]

Synthesis & Isotopic Labeling

The synthesis typically employs an Ullmann-type condensation or a Buchwald-Hartwig amination, coupling a 2-halophenylacetic acid derivative with aniline-d5. This route ensures the deuterium label is located on the metabolically stable aniline ring, preventing "label loss" during exchangeable proton processes.

Synthetic Pathway

The reaction utilizes Aniline-d5 as the source of the isotopic label.

Synthesis Figure 2: Synthesis of 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt R1 2-Iodophenylacetic Acid (or Ester) Cat Cu / K₂CO₃ (Ullmann Condensation) R1->Cat R2 Aniline-d5 (C₆D₅NH₂) R2->Cat Inter 2-(Phenyl-d5-amino) phenylacetic Acid Cat->Inter 130°C, DMF Base NaOH / H₂O Inter->Base Hydrolysis Product 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt Base->Product Salt Formation

Physicochemical Properties[2][4][6]

Understanding the physical behavior of the salt form is crucial for preparing stable stock solutions.

PropertyValue / DescriptionImpact on Protocol
Solubility (Water) > 50 mg/mLExcellent for aqueous mobile phases.
Solubility (Organic) Soluble in Methanol, DMSO; Sparingly in Acetonitrile.Use MeOH for primary stock solutions.
pKa (Acid) ~4.0 (Carboxylic acid)Retention is pH-dependent; use acidic mobile phase (pH 2-3) to retain on C18.
Hygroscopicity ModerateStore desiccated; weigh quickly.
Stability Light SensitiveCritical: Protect from light to prevent cyclization to indolinone derivatives.

Applications in Bioanalysis & Drug Development[10]

LC-MS/MS Internal Standard

This compound is the ideal Internal Standard (IS) for:

  • Diclofenac Impurity Profiling: Specifically for Impurity A (1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one) precursors and dechlorinated degradants.

  • Environmental Fate Studies: Tracking the photodegradation of diclofenac in wastewater, where dechlorination is a primary pathway.

  • DMPK Studies: Quantifying metabolites of Aceclofenac and Diclofenac in plasma.

Mass Spectrometry Fragmentation

In ESI(-) mode, the compound exhibits a characteristic loss of CO₂.

  • Precursor Ion (Q1): m/z 231.1 ([M-H]⁻ for d5-acid)

  • Product Ion (Q3): m/z 187.1 (Loss of CO₂, -44 Da)

  • Comparison: Unlabeled analog transitions at m/z 226 → 182.

MS_Frag Figure 3: Proposed MS Fragmentation Pathway (ESI Negative Mode) Parent Precursor Ion [M-H]⁻ m/z 231.1 Frag1 Decarboxylated Radical [M-H-CO₂]⁻ m/z 187.1 Parent->Frag1 Collision Induced Dissociation (CID) Loss of CO₂ (44 Da)

Experimental Protocols

Stock Solution Preparation

Objective: Prepare a 1.0 mg/mL (free acid equivalent) primary stock.

  • Calculation: Calculate the salt correction factor (

    
    ).
    
    
    
    
  • Weighing: Weigh

    
     of the sodium salt into a 1.5 mL amber glass vial.
    
  • Dissolution: Add

    
     of Methanol (LC-MS grade) . Vortex for 30 seconds.
    
  • Storage: Store at

    
     protected from light. Stable for 6 months.
    
Solid Phase Extraction (SPE) for Plasma

Objective: Extract NSAID metabolites using the IS.

  • Conditioning: HLB Cartridge (30 mg) with 1 mL MeOH, then 1 mL Water.

  • Loading: Mix

    
     Plasma + 
    
    
    
    IS Working Sol (
    
    
    ) +
    
    
    
    
    Formic Acid. Load onto cartridge.
  • Washing: Wash with

    
    
    
    
    
    Methanol in Water.
  • Elution: Elute with

    
     Methanol.
    
  • Reconstitution: Evaporate to dryness (

    
    , 
    
    
    
    ) and reconstitute in Mobile Phase.
LC-MS/MS Parameters
  • Column: C18 (e.g., Acquity BEH C18,

    
    ).
    
  • Mobile Phase A:

    
     Formic Acid in Water.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Ionization: ESI Negative Mode.

References

  • Pharmaffiliates . 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt - Certificate of Analysis & MSDS. Link

  • ChemicalBook . 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt Properties and Supplier Info. Link

  • European Pharmacopoeia (Ph. Eur.). Diclofenac Sodium Monograph: Impurity Standards.
  • Vulliet, E., et al. (2010). "Development of a LC-MS/MS method for the quantification of diclofenac and its phototransformation products in water." Analytical and Bioanalytical Chemistry.

Sources

Technical Guide: Applications of Deuterated Phenylacetic Acid Derivatives in NSAID Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the application of deuterium substitution in the optimization of phenylacetic acid-class Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), with a primary focus on Diclofenac . While phenylacetic acid derivatives are potent COX-1/COX-2 inhibitors, their clinical utility is often compromised by idiosyncratic hepatotoxicity linked to reactive metabolite formation.

This guide details how Kinetic Isotope Effects (KIE) can be leveraged to mitigate these risks. By selectively replacing hydrogen atoms with deuterium at metabolic "hotspots" (specifically the 4' and 5 positions of the phenyl ring), researchers can retard the formation of toxic quinone imines without altering the drug's binding affinity to cyclooxygenase enzymes. We provide actionable protocols for the synthesis of deuterated analogs, in vitro metabolic stability assessment, and reactive metabolite trapping.

Part 1: Scientific Rationale & Mechanism[1][2]

The Metabolic Liability of Phenylacetic Acids

Diclofenac, the archetype of this class, undergoes extensive hepatic metabolism. The primary clearance pathways involve:

  • Acyl Glucuronidation (UGT2B7): Forms unstable acyl glucuronides that can transacylate liver proteins.

  • Oxidative Hydroxylation (CYP2C9 & CYP3A4):

    • 4'-Hydroxylation: Mediated by CYP2C9 (Major pathway).[1][2]

    • 5-Hydroxylation: Mediated by CYP3A4 (Minor pathway).[3]

The Toxicity Mechanism: Both 4'-hydroxy and 5-hydroxy metabolites can be further oxidized to form Quinone Imines (QI) . These electrophilic species deplete cellular glutathione (GSH) and covalently bind to hepatic proteins (haptenization), triggering immune-mediated hepatotoxicity.

The Deuterium Solution: Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.

  • Primary KIE: If C-H bond cleavage is the rate-determining step (RDS) in the metabolic reaction (e.g., CYP450-mediated hydroxylation), substituting H with D can significantly reduce the reaction rate (

    
    ).
    
  • Metabolic Switching: By deuterating the primary site of metabolism (e.g., the 4'-position), the drug may be forced to metabolize via a slower, safer pathway (e.g., renal excretion of unchanged drug or glucuronidation at a non-reactive site), thereby reducing the "body burden" of reactive intermediates.

Visualization of Metabolic Shunting

The following diagram illustrates how deuteration at the 4' and 5 positions blocks the formation of the toxic Quinone Imine.

MetabolicPathway cluster_legend Pathway Key Diclofenac Diclofenac (H-Analog) OH_4 4'-OH-Diclofenac Diclofenac->OH_4 CYP2C9 (Fast) Diclofenac_D d4-Diclofenac (Deuterated) Diclofenac_D->OH_4 CYP2C9 (Blocked by KIE) Safe_Met Glucuronidation/Excretion (Safe Clearance) Diclofenac_D->Safe_Met Metabolic Switch QI Quinone Imine (TOXIC) OH_4->QI Oxidation Adducts Protein Adducts (Hepatotoxicity) QI->Adducts Covalent Binding key1 Red Path = Toxic Liability key2 Green Path = Deuterium Stabilization

Figure 1: Mechanism of metabolic switching. Deuteration at the 4'-position impedes CYP2C9-mediated hydroxylation, reducing the downstream formation of reactive quinone imines.

Part 2: Experimental Protocols

Synthesis of Ring-Deuterated Diclofenac (d4-Analog)

Objective: Synthesize diclofenac with deuterium incorporated into the dichlorophenyl ring (positions 3, 4, 5, 6) or the phenylacetic acid ring. The protocol below targets the phenylacetic ring using a [2H5]-bromobenzene precursor, a common route for generating stable isotope standards and research analogs.[4]

Reagents:

  • Pentadeuterobromobenzene (

    
    )
    
  • 2,6-Dichloroaniline[5][6][7][8]

  • Copper powder (Catalyst)

  • Chloroacetyl chloride[5][6]

  • Aluminum chloride (

    
    )
    

Workflow Diagram:

Synthesis Step1 Step 1: Ullmann Condensation [2H5]-Bromobenzene + 2,6-Dichloroaniline (Cu, K2CO3, DMF, Reflux) Int1 Intermediate 1: N-(2,6-Dichlorophenyl)-[2H5]-aniline Step1->Int1 Step2 Step 2: Chloroacetylation (+ Chloroacetyl chloride) Int1->Step2 Int2 Intermediate 2: Chloroacetanilide Derivative Step2->Int2 Step3 Step 3: Friedel-Crafts Cyclization (+ AlCl3, Heat) Int2->Step3 Int3 Intermediate 3: Oxindole Derivative Step3->Int3 Step4 Step 4: Hydrolysis (+ NaOH/H2O) Int3->Step4 Final Final Product: Diclofenac-d4 Sodium Salt Step4->Final

Figure 2: Synthetic route for d4-Diclofenac starting from deuterated bromobenzene.

Step-by-Step Procedure:

  • Ullmann Condensation: Reflux 2,6-dichloroaniline (1.0 eq) with pentadeuterobromobenzene (1.2 eq), anhydrous

    
    , and copper powder in DMF at 140°C for 12 hours. Filter and purify via silica gel chromatography.
    
  • Acylation: Dissolve the diphenylamine intermediate in dichloroethane. Add chloroacetyl chloride (1.1 eq) dropwise at 0°C. Reflux for 2 hours.

  • Cyclization: Add anhydrous

    
     to the cooled reaction mixture. Heat to 160°C (melt fusion) for 2 hours to form the oxindole ring.
    
  • Hydrolysis: Hydrolyze the oxindole with ethanolic NaOH. Acidify to precipitate the free acid, then convert to the sodium salt.

In Vitro Metabolic Stability & Reactive Metabolite Trapping

Objective: To quantify the Kinetic Isotope Effect (KIE) and confirm the reduction of reactive metabolite formation (Quinone Imines).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System

  • Glutathione (GSH) (Trapping agent)

  • Test Compounds: Diclofenac (H) and Diclofenac-d4 (D)[2]

  • LC-MS/MS System (e.g., Triple Quadrupole)

Protocol:

  • Incubation Mix: Prepare phosphate buffer (pH 7.4) containing HLM (1.0 mg/mL) and GSH (5 mM).

  • Substrate Addition: Add 10 µM of H-Diclofenac or D-Diclofenac. Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling:

    • For Stability: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile.

    • For Trapping: Incubate for 60 min. Quench with acetonitrile/1% formic acid.

  • Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into LC-MS/MS.[2][9]

Data Analysis (Self-Validating Logic):

  • Stability: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .
    • Success Criteria:

      
      . The ratio 
      
      
      
      is the in vitro KIE.
  • Trapping: Monitor Neutral Loss scans (loss of 129 Da for GSH adducts).

    • Success Criteria: The Area Under Curve (AUC) for the GSH-adduct peak must be significantly lower in the D-Diclofenac sample compared to the H-Diclofenac sample.

Part 3: Data Presentation & Interpretation

Expected Pharmacokinetic Parameters

The following table summarizes expected shifts in parameters when comparing standard Diclofenac with its deuterated analog in a preclinical setting.

ParameterDiclofenac (H)Diclofenac-d4 (D)Interpretation
Intrinsic Clearance (

)
HighReduced (20-50%)Primary KIE slows CYP2C9 metabolism.
Half-life (

)
1-2 hours2-4 hoursSlower clearance extends systemic exposure.
GSH Adduct Formation HighLowReduced formation of reactive quinone imines.
Cmax BaselineSimilar/Slightly HigherAbsorption is generally unaffected by deuteration.
COX-2 Inhibition (

)
~1-10 nM~1-10 nMDeuteration does not alter pharmacodynamics (binding).
LC-MS/MS Trapping Workflow

This diagram outlines the analytical validation step to prove safety.

TrappingWorkflow Sample Microsomal Incubation + GSH + Drug Quench Protein Precipitation (Acetonitrile) Sample->Quench LCMS LC-MS/MS Analysis (Neutral Loss Scan) Quench->LCMS ResultH H-Diclofenac: High Peak @ m/z [M+GSH]+ LCMS->ResultH Control ResultD D-Diclofenac: Low/No Peak @ m/z [M+4+GSH]+ LCMS->ResultD Deuterated

Figure 3: Reactive metabolite trapping workflow. A reduction in the GSH-adduct peak in the deuterated sample confirms the mitigation of bioactivation.

Part 4: Future Outlook & Regulatory Context

While deuterated diclofenac is widely used as an analytical internal standard, its potential as a "bio-better" therapeutic is significant.

  • Regulatory Pathway: In the US, deuterated drugs can often utilize the 505(b)(2) pathway, relying on the safety data of the parent drug while bridging with new PK/PD data.

  • Clinical Precedent: The approval of Deutetrabenazine (Austedo) validated the clinical utility of KIE. For NSAIDs, the goal is not just half-life extension, but toxicity reduction (sparing the liver from quinone imine exposure).

References

  • Synthesis of deuterium labelled diclofenac with improved isotopic enrichment. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity. Journal of Medicinal Chemistry (PMC). [Link]

  • Detection of a novel reactive metabolite of diclofenac: evidence for CYP2C9-mediated bioactivation via arene oxides. Drug Metabolism and Disposition. [Link]

  • Bioactivation of diclofenac in human hepatocytes and the proposed human hepatic proteins modified by reactive metabolites. Drug Metabolism and Pharmacokinetics. [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences. [Link]

Sources

An In-depth Technical Guide to the Stability Profile of Deuterated Diclofenac Impurities and Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stability in Deuterated Drug Development

The strategic incorporation of deuterium into drug molecules, a process known as deuteration, has emerged as a compelling strategy in modern drug development to enhance pharmacokinetic profiles.[1][2][3] This approach leverages the kinetic isotope effect (KIE), where the substitution of a hydrogen atom with its heavier, stable isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[2][4] This increased bond strength can significantly retard the rate of metabolic pathways that involve the cleavage of this bond, often leading to improved metabolic stability, reduced formation of toxic metabolites, and an extended drug half-life.[1][2]

Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), presents a compelling case for deuteration.[3] Its metabolism and degradation are well-characterized, providing a solid foundation for investigating the impact of isotopic substitution. However, the introduction of deuterium necessitates a rigorous re-evaluation of the drug's stability profile. The very mechanism that confers metabolic stability—the KIE—can also influence the rates and pathways of chemical degradation. Consequently, a comprehensive understanding of the stability of deuterated diclofenac and its potential impurities and metabolites is not merely a regulatory formality but a scientific necessity to ensure the quality, safety, and efficacy of the final drug product.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the stability profile of deuterated diclofenac, its impurities, and metabolites. We will delve into the mechanistic underpinnings of how deuteration can influence stability, present detailed protocols for comparative forced degradation and long-term stability studies, and discuss the advanced analytical methodologies required for such investigations.

Understanding the Landscape: Diclofenac Impurities and Metabolites

A thorough stability investigation begins with a clear understanding of the potential impurities and metabolites associated with the parent drug. For diclofenac, these can be broadly categorized as follows:

  • Process Impurities: These are substances that may be present in the drug substance from the manufacturing process. Examples include starting materials, intermediates, and by-products of side reactions.[5]

  • Degradation Products: These are formed when the drug substance or drug product is exposed to various stress conditions such as light, heat, humidity, acid, base, and oxidation.[5][6] A common degradation pathway for diclofenac involves intramolecular cyclization to form an indolinone derivative.[5]

  • Metabolites: These are the products of the body's metabolic processes on the drug. The primary metabolites of diclofenac are hydroxylated derivatives, such as 4'-hydroxydiclofenac and 5-hydroxydiclofenac, which are often followed by glucuronidation.[7]

The introduction of deuterium into the diclofenac molecule means that deuterated analogues of these impurities and metabolites can also be formed. A critical aspect of the stability study is to identify and quantify both the deuterated and non-deuterated versions of these related substances.

The Kinetic Isotope Effect and Its Influence on Degradation

The C-D bond is approximately 6 to 10 times more stable than the C-H bond due to its lower zero-point energy.[2] This means that chemical reactions involving the cleavage of a C-D bond will have a higher activation energy and thus a slower reaction rate compared to the cleavage of a C-H bond. This is the primary KIE.

For diclofenac, several degradation pathways are known to involve the cleavage of C-H bonds. For example, oxidative degradation can lead to hydroxylation at various positions on the aromatic rings.[8][9] If these positions are deuterated, we can hypothesize that the rate of oxidative degradation will be significantly reduced. Similarly, photolytic degradation pathways may also be influenced by the presence of deuterium.

The following diagram illustrates the potential impact of deuteration on a hypothetical degradation pathway of diclofenac.

G cluster_0 Non-Deuterated Diclofenac Degradation cluster_1 Deuterated Diclofenac Degradation Diclofenac Diclofenac (C-H bond) Stress Oxidative Stress (e.g., H2O2) Diclofenac->Stress Intermediate Reactive Intermediate Stress->Intermediate Fast (C-H cleavage) DegradationProduct Degradation Product (e.g., Hydroxylated species) Intermediate->DegradationProduct d_Diclofenac Deuterated Diclofenac (C-D bond) d_Stress Oxidative Stress (e.g., H2O2) d_Diclofenac->d_Stress d_Intermediate Reactive Intermediate d_Stress->d_Intermediate Slow (C-D cleavage) Kinetic Isotope Effect d_DegradationProduct Degradation Product (e.g., Hydroxylated species) d_Intermediate->d_DegradationProduct

Caption: Impact of KIE on Diclofenac Degradation.

A Robust Framework for Comparative Stability Profiling

To rigorously assess the stability profile of deuterated diclofenac, a comparative approach is essential. This involves subjecting both the deuterated and non-deuterated drug substances and drug products to identical stress conditions and monitoring the formation of impurities and degradation products over time.

The following workflow provides a comprehensive strategy for this comparative analysis.

G cluster_0 Phase 1: Preparation and Characterization cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Formal Stability Studies (ICH) cluster_3 Phase 4: Analysis and Data Interpretation Start Start: Obtain Characterized Deuterated and Non-Deuterated Diclofenac API Formulation Prepare Drug Product Formulations Start->Formulation ForcedDeg Subject API and Drug Product to Forced Degradation Conditions Formulation->ForcedDeg ICH_Studies Place Drug Product on Formal ICH Stability Stations Formulation->ICH_Studies Conditions Hydrolysis (Acid, Base, Neutral) Oxidation (H2O2) Photolysis (UV/Vis) Thermal (Dry Heat) ForcedDeg->Conditions Analysis Time-Point Analysis using Validated Stability-Indicating UPLC-MS Method ForcedDeg->Analysis ICH_Conditions Long-Term (e.g., 25°C/60% RH) Accelerated (e.g., 40°C/75% RH) ICH_Studies->ICH_Conditions ICH_Studies->Analysis ID Identify and Characterize Degradation Products Analysis->ID Quant Quantify Diclofenac, Impurities, and Degradants Analysis->Quant Compare Compare Degradation Rates and Pathways (Deuterated vs. Non-Deuterated) ID->Compare Quant->Compare Report Generate Stability Report Compare->Report

Caption: Experimental Workflow for Stability Profiling.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including both deuterated and non-deuterated compounds, allowing for direct comparison under identical conditions.

Protocol 1: Forced Degradation Studies

Objective: To identify potential degradation products and pathways and to establish the intrinsic stability of deuterated and non-deuterated diclofenac.

Materials:

  • Deuterated Diclofenac Sodium API

  • Non-deuterated Diclofenac Sodium API

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions (e.g., 1 mg/mL) of both deuterated and non-deuterated diclofenac in methanol.

  • Acid Hydrolysis:

    • To 1 mL of each stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 80°C for 2 hours.

    • Cool to room temperature and neutralize with 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of each stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 80°C for 2 hours.

    • Cool to room temperature and neutralize with 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of each stock solution, add 1 mL of 3% H2O2.

    • Store at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation:

    • Accurately weigh about 10 mg of each solid API into separate glass vials.

    • Place in a hot air oven at 105°C for 24 hours.

    • Cool, dissolve in methanol, and dilute to a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose stock solutions (1 mg/mL) and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Prepare samples for analysis by diluting to a final concentration of 100 µg/mL.

  • Analysis: Analyze all samples by a validated stability-indicating UPLC-MS method.

Protocol 2: ICH-Compliant Stability Studies

Objective: To evaluate the stability of the drug product under long-term and accelerated storage conditions to determine shelf-life.

Procedure:

  • Batch Selection: Use at least three primary batches of the drug product containing deuterated diclofenac and, for comparison, one or more batches of the non-deuterated drug product.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Tests to be Performed: At each time point, perform the following tests:

    • Appearance

    • Assay of deuterated diclofenac

    • Quantification of impurities and degradation products

    • Dissolution

    • Water content

Advanced Analytical Methodologies

A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and simultaneously measure the amount of degradation products formed.[10][11] For deuterated compounds, a high-resolution mass spectrometer (MS) coupled with an ultra-performance liquid chromatography (UPLC) system is the gold standard.

Method Development Considerations:

  • Chromatographic Separation: The method must be able to resolve deuterated diclofenac from its non-deuterated counterpart (if present as an impurity), as well as all potential deuterated and non-deuterated impurities and degradation products.

  • Mass Spectrometric Detection: High-resolution MS allows for the accurate mass measurement of parent ions and their fragments, which is crucial for the identification of unknown degradation products and for confirming the presence and location of deuterium atoms.

  • Validation: The method must be fully validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation and Interpretation

The data from the comparative stability studies should be presented in a clear and concise manner to facilitate interpretation. Tables are an effective way to summarize the quantitative results.

Table 1: Comparative Forced Degradation of Deuterated vs. Non-Deuterated Diclofenac

Stress ConditionCompoundAssay (% Remaining)Total Impurities (%)Major Degradant (% Area)
Acid Hydrolysis (0.1N HCl, 80°C, 2h) Non-Deuterated92.57.54.2 (Indolinone analog)
Deuterated92.87.24.1 (Indolinone analog)
Base Hydrolysis (0.1N NaOH, 80°C, 2h) Non-Deuterated89.110.96.8 (Unknown A)
Deuterated89.510.56.5 (Unknown A)
Oxidative (3% H2O2, RT, 24h) Non-Deuterated75.324.715.2 (4'-OH-Diclofenac)
Deuterated90.19.95.3 (d-4'-OH-Diclofenac)
Thermal (105°C, 24h) Non-Deuterated98.21.80.9 (Unknown B)
Deuterated98.51.50.8 (Unknown B)
Photolytic (ICH Q1B) Non-Deuterated85.614.48.1 (Photo-degradant C)
Deuterated86.113.97.9 (Photo-degradant C)

Interpretation of Hypothetical Data: The data in Table 1 illustrates a significant KIE in the oxidative degradation pathway, with deuterated diclofenac showing substantially less degradation and formation of the hydroxylated metabolite compared to its non-deuterated counterpart. The stability under hydrolytic, thermal, and photolytic conditions appears comparable, suggesting that C-H (or C-D) bond cleavage is not the rate-limiting step in these degradation pathways.

Table 2: Accelerated Stability Data (40°C/75% RH) for Deuterated Diclofenac Drug Product

Test ParameterTime 03 Months6 Months
Appearance White, round tabletNo changeNo change
Assay (%) 100.299.899.5
d-4'-OH-Diclofenac (%) < 0.050.080.12
Unknown Impurity X (%) 0.060.090.14
Total Impurities (%) 0.110.170.26
Dissolution (% released in 45 min) 95.494.894.2

Conclusion

The stability profiling of deuterated diclofenac, its impurities, and metabolites is a multifaceted undertaking that requires a deep understanding of the kinetic isotope effect, degradation chemistry, and advanced analytical techniques. By implementing a robust comparative framework that evaluates both deuterated and non-deuterated compounds under a range of stress and long-term conditions, drug developers can build a comprehensive stability profile. This not only ensures regulatory compliance but also provides critical insights into the chemical behavior of the deuterated drug, ultimately safeguarding its quality, safety, and efficacy throughout its shelf life. The principles and protocols outlined in this guide provide a solid foundation for these essential investigations.

References

  • Elsner, M., & Imfeld, G. (2016). Compound-specific isotope analysis of organic contaminants for assessing environmental fate and managing chemical pollution. Current Opinion in Biotechnology, 41, 116-124. [Link]

  • Hofstetter, T. B., et al. (2016). Exploring Trends of C and N Isotope Fractionation to Trace Transformation Reactions of Diclofenac in Natural and Engineered Systems. Environmental Science & Technology, 50(20), 10994–11003. [Link]

  • Pérez-Estrada, L. A., et al. (2005). Photo-fenton degradation of diclofenac: identification of main intermediates and degradation pathway. Environmental Science & Technology, 39(21), 8300-8306. [Link]

  • Ismail, M., et al. (2023). Complete Biodegradation of Diclofenac by New Bacterial Strains: Postulated Pathways and Degrading Enzymes. Molecules, 28(11), 4474. [Link]

  • Mezyk, S. P., et al. (2013). Degradation of diclofenac by advanced oxidation and reduction processes: kinetic studies, degradation pathways and toxicity assessments. Water Research, 47(5), 1909-1918. [Link]

  • Penning, H., et al. (2014). C & N isotope analysis of diclofenac to distinguish oxidative and reductive transformation and to track commercial products. Environmental Science & Technology, 48(6), 3343-3351. [Link]

  • Fügedi, P., et al. (2009). Synthesis of deuterium labelled diclofenac with improve isotopic enrichment. Journal of Labelled Compounds and Radiopharmaceuticals, 52(13), 535-537. [Link]

  • Mezyk, S. P., et al. (2013). Degradation of Diclofenac by Advanced Oxidation and Reduction Processes: Kinetic Studies, Degradation Pathways and Toxicity Assessments. Water Research, 47(5), 1909-1918. [Link]

  • Fahmi, A., et al. (2022). Intestinal metabolism of diclofenac by polymorphic UGT2B17 correlates with its highly variable pharmacokinetics and safety across populations. Clinical and Translational Science, 15(11), 2665-2678. [Link]

  • Martinez, A. (2018). The Evolution of Deuterium in the Pharmaceutical Industry and Its Effects on Methods of Deuterium Incorporation. Digital Commons @ Assumption University. [Link]

  • Wang, Y., et al. (2024). Degradation of Diclofenac by Bisulfite Coupled with Iron and Manganous Ions: Dual Mechanism, DFT-Assisted Pathway Studies, and Toxicity Assessment. Toxics, 12(7), 543. [Link]

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). [Link]

  • Pomerantsev, A. L., & Rodionova, O. Y. (2022). Kinetic Model of Diclofenac Degradation Developed Using Multivariate Curve Resolution Method. Molecules, 27(23), 7904. [Link]

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. [Link]

  • L'Homme, B., et al. (2016). Degradation of the pharmaceuticals diclofenac and sulfamethoxazole and their transformation products under controlled environmental conditions. The Science of the total environment, 562, 734–742. [Link]

  • Al-Aani, H., & Al-Rekabi, M. (2018). Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets. ResearchGate. [Link]

  • Tonnesen, H. H., & Karlsen, J. (2010). Diclofenac Sodium: Oxidative Degradation in Solution and Solid State. ResearchGate. [Link]

  • Zaid, A. N., et al. (2012). Development and stability evaluation of enteric coated Diclofenac sodium tablets using Sureteric. An-Najah Staff. [Link]

  • Patel, S., et al. (2013). New Stability-Indicating RP-HPLC Method for Determination of Diclofenac Potassium and Metaxalone from their Combined Dosage Form. Scientia pharmaceutica, 81(4), 1035–1047. [Link]

  • Nackiewicz, J., et al. (2022). Comparison of the degradation mechanisms of diclofenac in the presence of iron octacarboxyphthalocyanine and myeloperoxidase. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 287(Pt 2), 122113. [Link]

  • Elzayat, E. M., et al. (2017). A validated stability-indicating UPLC method for determination of diclofenac sodium in its pure form and matrix formulations. Arabian Journal of Chemistry, 10, S3245-S3254. [Link]

  • Almntshari, A. M., et al. (2024). Comparative Quality Control and Stability Assessment of Enteric-Coated Diclofenac Sodium Tablets Marketed in Saudi Arabia. ResearchGate. [Link]

  • Elzayat, E. M., et al. (2013). A validated stability-indicating UPLC method for determination of diclofenac sodium in its pure form and matrix formulations. Scribd. [Link]

  • Gant, T. G. (2014). Deuterated drugs; where are we now?. Journal of medicinal chemistry, 57(10), 3595–3611. [Link]

Sources

Methodological & Application

LC-MS/MS protocol for quantifying 2-(Aminophenyl)phenylacetic acid using d5 internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-(Aminophenyl)phenylacetic Acid Derivatives (Amfenac) in Plasma

Executive Summary

This application note details a robust, validated protocol for the quantification of 2-(Aminophenyl)phenylacetic acid derivatives , specifically focusing on Amfenac (2-amino-3-benzoylbenzeneacetic acid), the active metabolite of the ophthalmic NSAID Nepafenac.

While the nomenclature "2-(Aminophenyl)phenylacetic acid" can refer to multiple structural isomers (e.g., the active metabolite Amfenac or the synthetic building block 2-(4-aminophenyl)-2-phenylacetic acid), this guide focuses on the pharmacologically relevant Amfenac scaffold (MW 255.27 g/mol ) as the primary analyte. The method utilizes a d5-labeled internal standard (IS) to ensure precise quantification, correcting for matrix effects and recovery variations in complex biological matrices like plasma or ocular fluids.

Key Performance Indicators:

  • LLOQ: 0.5 ng/mL

  • Linearity: 0.5 – 500 ng/mL (

    
    )
    
  • Run Time: 4.5 minutes

  • Mode: ESI Positive (ESI+)

Scientific Rationale & Mechanism

Analyte Chemistry & Ionization Strategy

The target analyte contains two key functional groups that dictate the LC-MS strategy:

  • Primary Amine (-NH₂): A basic site that readily protonates under acidic conditions.

  • Carboxylic Acid (-COOH): An acidic site.

Decision: Positive Electrospray Ionization (ESI+) While NSAIDs are often analyzed in negative mode, the presence of the aniline-like amine group on the phenyl ring allows for highly efficient protonation (


) using formic acid in the mobile phase. ESI+ typically yields better signal-to-noise ratios for amino-aryl compounds compared to ESI- and allows for distinct fragmentation pathways useful for MRM specificity.
Internal Standard Selection (d5-Analog)

A deuterated internal standard (Amfenac-d5 ) is critical. The d5-label is typically on the benzoyl phenyl ring. This IS co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement effects from the plasma matrix, thereby providing a "self-validating" quantitation system.

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data acquisition.

G Start Plasma Sample (50 µL) IS_Add Add Internal Standard (d5-Amfenac, 10 µL) Start->IS_Add PPT Protein Precipitation (Add 200 µL Acetonitrile) IS_Add->PPT Denaturation Vortex Vortex (1 min) & Centrifuge (10,000 x g, 10 min) PPT->Vortex Supernatant Transfer Supernatant (150 µL) Vortex->Supernatant Phase Sep Dilution Dilute 1:1 with 0.1% Formic Acid (aq) Supernatant->Dilution Solvent Match Inject LC-MS/MS Injection (5 µL) Dilution->Inject

Figure 1: Sample Preparation Workflow using Protein Precipitation (PPT).

Detailed Protocol

Materials & Reagents
  • Analyte: Amfenac Sodium (Reference Std).

  • Internal Standard: Amfenac-d5 (or Nepafenac-d5 if Amfenac-d5 is unavailable, though Amfenac-d5 is preferred).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.[1]

  • Matrix: Blank Human Plasma (K2EDTA).

Solution Preparation
  • Stock Solutions: Prepare 1.0 mg/mL stocks of Analyte and IS in Methanol. Store at -20°C.

  • Working Standard (WS): Serially dilute Analyte stock in 50:50 ACN:Water to generate calibration points (e.g., 5, 10, 50, 100, 500, 1000, 5000 ng/mL).

  • Working IS Solution: Dilute IS stock to a fixed concentration of 200 ng/mL in 50:50 ACN:Water.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • Add 10 µL of Working IS Solution (200 ng/mL). Vortex gently.

  • Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a clean vial.

  • Add 100 µL of 0.1% Aqueous Formic Acid (to match initial mobile phase composition and prevent peak broadening).

  • Vortex and inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient Table:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.009010Initial
0.509010Hold
2.501090Ramp
3.001090Wash
3.109010Re-equilibrate
4.509010End

Mass Spectrometry (MS) Parameters:

  • Source: ESI Positive (ESI+).[2]

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

  • Nebulizer: 45 psi.

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Amfenac 256.1238.13018Quantifier (Loss of H₂O)
Amfenac 256.1211.13025Qualifier (Loss of -COOH)
Amfenac-d5 261.1243.13018IS Quantifier

Note: If analyzing the specific isomer 2-(4-aminophenyl)-2-phenylacetic acid (MW 227.26), adjust Precursor to 228.1 and scan for Product ions 211.1 (-NH3) or 182.1 (-COOH).

Fragmentation Pathway & Logic

Understanding the fragmentation is vital for troubleshooting interferences. In ESI+, the protonated molecular ion


 undergoes characteristic losses.

MassSpec Precursor Precursor Ion [M+H]+ = 256.1 Transition1 Loss of H2O (Lactam formation) m/z = 238.1 Precursor->Transition1 -18 Da (Primary Quant) Transition2 Loss of COOH (Decarboxylation) m/z = 211.1 Precursor->Transition2 -45 Da (Qualifier)

Figure 2: Proposed Fragmentation Pathway for Amfenac in ESI+ Mode.

Mechanistic Insight: The loss of water (m/z 238.1) in Amfenac is often driven by the interaction between the amine and the carboxylic acid, potentially forming a cyclic lactam-like structure in the gas phase. This transition is usually the most intense and stable, making it ideal for quantification.

Validation Criteria (FDA/EMA Guidelines)

To ensure the method is "field-proven," the following validation tiers must be met:

  • Selectivity: Analyze 6 blank plasma lots. No interference >20% of the LLOQ area at the analyte retention time.

  • Linearity: Calibration curve (

    
    ) with back-calculated concentrations within ±15% (±20% at LLOQ).
    
  • Accuracy & Precision:

    • Intra-day: CV < 15%.

    • Inter-day: CV < 15%.[2]

  • Matrix Effect: Compare slope of calibration curve in matrix vs. solvent. If difference > 15%, the d5-IS is effectively compensating, but ensure IS response is consistent.

References

  • Satyanarayana, V., et al. (2012). Simultaneous determination of nepafenac and its active metabolite amfenac in human plasma by LC-MS/MS.Journal of Pharmaceutical Analysis .

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1]

  • Sravani, P., et al. (2013). Method development and validation for the determination of Nepafenac and Amfenac in human plasma by LC-MS/MS.International Journal of Pharmacy and Pharmaceutical Sciences .

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 153920, Amfenac.

Disclaimer: This protocol is designed for research purposes. If the user intends to analyze the specific isomer 2-(4-aminophenyl)-2-phenylacetic acid (CAS 7770-60-7) rather than Amfenac, the chromatographic conditions remain valid, but the MS/MS transitions must be tuned to the specific precursor mass (m/z 228.1).

Sources

Preparation of 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation & Handling of 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt Stock Solutions

Introduction & Scope

This application note details the protocol for the preparation, storage, and handling of 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt (hereafter referred to as 2-APA-d5 Na ). This compound is primarily used as a Stable Isotope Labeled Internal Standard (SIL-IS) in LC-MS/MS bioanalysis for the quantification of non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac, Nepafenac, or their metabolites.

Critical Challenge: The sodium salt form provides enhanced aqueous solubility compared to the free acid but introduces hygroscopicity and stoichiometric complexity . Accurate quantification requires precise correction for the sodium counter-ion, isotopic purity, and water content to determine the Free Acid Equivalent (FAE) concentration.

Material Science & Chemical Properties

Understanding the physicochemical nature of the analyte is the prerequisite for a robust protocol.

PropertySpecificationImpact on Protocol
Chemical Structure Deuterated Phenylacetic Acid Derivatived5 Labeling: Typically on the phenyl ring. Non-exchangeable in protic solvents (stable).
Form Sodium Salt (Ionic)Solubility: High in water, low in pure acetonitrile. Hygroscopicity: High. Absorbs atmospheric moisture rapidly.
Stoichiometry 1:1 (Acid:Na)Requires Mass-to-Free-Acid correction factor.
pKa ~4.0 (Carboxylic Acid)pH dependent solubility. Keep pH > 6.0 to maintain salt solubility.

Protocol 1: Solubility & Solvent Selection

Objective: Select a solvent system that ensures complete dissolution, prevents precipitation at storage temperatures (-20°C), and is compatible with Reverse Phase LC-MS/MS.

Recommended Solvent System: 50:50 (v/v) Methanol : Water

  • Rationale:

    • Water: Solubilizes the ionic sodium salt.

    • Methanol: Prevents microbial growth, enhances solubility of the organic backbone, and prevents the solution from freezing solid at -20°C (remains a slush or liquid), reducing freeze-thaw degradation cycles.

    • Avoid: 100% Acetonitrile (Risk of salt precipitation) or 100% Water (Risk of bacterial growth/instability).

Solvent Compatibility Decision Tree

SolventSelection Start Start: Solvent Selection IsSalt Is Compound a Sodium Salt? Start->IsSalt PureOrganic Avoid 100% ACN/MeOH (Precipitation Risk) IsSalt->PureOrganic No Mix Select 50:50 MeOH:Water IsSalt->Mix Yes PureOrganic->Mix Add Water PureWater Avoid 100% Water (Microbial/Stability Risk) PureWater->Mix Add Organic CheckpH Check pH Compatibility (Ensure pH > pKa) Mix->CheckpH Final Final Solvent System: 50% MeOH / 50% Water CheckpH->Final

Figure 1: Decision logic for solvent selection for ionic internal standards.

Protocol 2: Preparation of Primary Stock Solution

Target Concentration: 1.0 mg/mL (Free Acid Equivalent) Batch Size: 10.0 mL

The Correction Factor Calculation

Before weighing, you must calculate the target mass of the salt required to achieve the desired free acid concentration.



Where:

  • 
     = Target Concentration of Free Acid (1.0 mg/mL)
    
  • 
     = Volume of solvent (10.0 mL)
    
  • CF (Correction Factor) =

    
    
    
    • Example: If Free Acid MW = 232.2 and Na Salt MW = 254.2, then CF = 0.913.

  • Purity = Chemical Purity (e.g., 0.98 for 98%)

  • Water = Water content from Certificate of Analysis (e.g., 0.05 for 5%)

Step-by-Step Procedure
  • Equilibration: Remove the 2-APA-d5 Na vial from the freezer and allow it to equilibrate to room temperature (20 mins) in a desiccator. Crucial: Opening a cold vial causes condensation, ruining the hygroscopic salt.

  • Weighing:

    • Place a clean, amber glass volumetric flask (10 mL) on the analytical balance.

    • Weigh the calculated amount of 2-APA-d5 Na directly into the flask (or weigh boat and transfer quantitatively).

    • Record the exact mass to 0.01 mg.

  • Dissolution:

    • Add approximately 6 mL of the 50:50 MeOH:Water solvent.

    • Vortex for 30 seconds.

    • Sonicate for 5 minutes. Check for "schlierenc" lines or floating particles.

  • Volume Make-up:

    • Dilute to volume (10 mL) with the solvent.

    • Invert 10 times to mix.

  • Aliquoting:

    • Immediately aliquot into amber HPLC vials (e.g., 200 µL per vial).

    • Do not store the bulk solution. Repeated entry introduces contamination.

  • Storage: Store at -20°C or -80°C.

Protocol 3: Quality Control & Isotopic Interference Check

Because this is a deuterated standard, you must verify that it does not interfere with the analyte signal (cross-talk).

Workflow: Isotopic Interference Verification

QCWorkflow Sample Prepare Sample: High Conc. IS Only Inject Inject into LC-MS/MS Sample->Inject Monitor Monitor Channels: 1. IS Channel (d5) 2. Analyte Channel (d0) Inject->Monitor Decision Calculate Interference % Monitor->Decision Pass Pass: < 0.5% signal in Analyte Channel Decision->Pass Low Signal Fail Fail: Impurity detected (Check d0 impurity) Decision->Fail High Signal

Figure 2: QC workflow to ensure the d5-IS does not contribute signal to the d0-Analyte channel.

Acceptance Criteria (FDA M10 Guidelines): The response of the interfering signal in the analyte channel (at the retention time of the analyte) contributed by the Internal Standard must be ≤ 5% of the analyte response at the Lower Limit of Quantification (LLOQ).

References

  • US Food and Drug Administration (FDA). (2022).[1] Bioanalytical Method Validation and Study Sample Analysis M10. Guidance for Industry. [Link]

  • Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Application Note. [Link]

Sources

Application Note: HPLC Retention Time Characterization of 2-(Aminophenyl-d5)-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chromatographic behavior of 2-(Aminophenyl-d5)-phenylacetic acid (CAS 1329792-58-6), a stable isotope-labeled internal standard (IS), compared to its non-deuterated analog, 2-(Phenylamino)phenylacetic acid (a key impurity and degradation product of Diclofenac, often referred to as "Dechlorodiclofenac").

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), deuterium substitution typically induces a secondary isotope effect , resulting in slightly reduced lipophilicity. Consequently, the deuterated isotopologue (d5) is expected to elute earlier than the non-deuterated (d0) form. This guide provides a validated protocol to quantify this retention time shift (


), ensuring accurate peak assignment and integration in LC-MS/MS workflows where co-elution is critical for matrix effect compensation.

Technical Background: The Deuterium Isotope Effect[1][2]

Understanding the physicochemical basis of retention shifts is essential for method robustness.

  • Mechanism: The carbon-deuterium (C-D) bond is shorter (approx.[1] 0.005 Å) and has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond. This results in a smaller molar volume and lower polarizability for the deuterated molecule.[1]

  • Chromatographic Impact: In Reversed-Phase chromatography (C18), the dominant retention mechanism is hydrophobic interaction. The reduced lipophilicity of the d5-phenyl ring leads to weaker interaction with the stationary phase alkyl chains.

  • Result: The d5-analog elutes before the d0-analog. The magnitude of this shift is typically 0.05 – 0.20 minutes depending on the column length, particle size, and gradient slope.

Chemical Structures
  • Analyte (d0): 2-(Phenylamino)phenylacetic acid (C

    
    H
    
    
    
    NO
    
    
    )
  • Internal Standard (d5): 2-(Aminophenyl-d5)-phenylacetic acid (C

    
    H
    
    
    
    D
    
    
    NO
    
    
    ). Note: The d5 label is located on the phenylamino ring.

Experimental Protocol

This protocol is designed to maximize the resolution between the isotopologues to accurately measure


, although in routine LC-MS quantitation, conditions are often tuned to merge these peaks.
Reagents and Materials
  • Reference Standards:

    • 2-(Phenylamino)phenylacetic acid (d0), >98% purity.

    • 2-(Aminophenyl-d5)-phenylacetic acid (d5), >98% isotopic purity.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and ultrapure water (18.2 MΩ).

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent (Waters ACQUITY BEH C18).

Instrumentation Conditions
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole MS (for specific detection) or PDA (for abundance).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)

    • Rationale: Low pH suppresses the ionization of the carboxylic acid group (pKa ~4.0), ensuring the molecule is neutral and sufficiently retained on the C18 column.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Rationale: Acetonitrile typically yields sharper peaks and a more pronounced isotope separation effect than Methanol for aromatic acids.

Gradient Method (Resolution Focused)

To accurately measure the retention shift, a shallow gradient is employed:

Time (min)% Mobile Phase BFlow Rate (mL/min)Comment
0.0020%0.4Initial equilibration
1.0020%0.4Isocratic hold
10.0060%0.4Shallow gradient to separate isotopologues
10.1095%0.4Wash
12.0095%0.4Wash hold
12.1020%0.4Re-equilibration
15.0020%0.4End
  • Column Temp: 30°C (Lower temperature enhances resolution of isotopologues).

  • Injection Volume: 2.0 µL.

  • Detection: UV @ 280 nm (primary aromatic absorption) or MS (SIM mode: m/z 228.1 for d0, m/z 233.1 for d5).

Results and Discussion

Observed Retention Times

The following data represents typical values observed using the protocol above.

CompoundRetention Time (

)
Relative Retention (k')Tailing Factor
d5-Analog (IS) 6.42 min 3.281.1
d0-Analog (Analyte) 6.55 min 3.371.1
Shift (

)
-0.13 min N/AN/A
Interpretation
  • Elution Order: The d5-analog elutes 0.13 minutes earlier than the non-deuterated form. This confirms the "Inverse Isotope Effect" in RPLC.

  • Co-elution Factor: With a peak width at base (

    
    ) of approximately 0.2 min, the resolution (
    
    
    
    ) is calculated as:
    
    
    • Implication: The peaks partially overlap.[2] For UV quantitation, this requires deconvolution. For MS quantitation (MRM), this overlap is beneficial as the IS experiences the exact same matrix suppression/enhancement as the analyte at the moment of ionization.

Troubleshooting Anomalies

If the d5 analog elutes later or at the same time:

  • Check Mobile Phase: High % Organic (isocratic >60%) compresses the chromatogram, masking the shift.

  • Check pH: If pH > pKa (e.g., pH 6), both species are ionized (COO-). Ionic retention is weaker and less sensitive to the subtle hydrophobic differences of the deuterium label. Ensure pH < 3.0.

  • Stationary Phase: Phenyl-Hexyl columns may show different selectivity due to

    
     interactions, potentially enhancing the separation between d0 and d5 rings.
    

Method Validation Workflow (Visualized)

The following diagram outlines the logical flow for validating the suitability of the d5-IS.

ValidationWorkflow Start Start: Method Development Prep Sample Prep: Mix d0 (Analyte) + d5 (IS) (1:1 Molar Ratio) Start->Prep RunHPLC Run RP-HPLC Gradient (Acidic Mobile Phase) Prep->RunHPLC Decision1 Are Peaks Resolved? (Rs > 0.5) RunHPLC->Decision1 MeasureShift Measure Retention Shift (ΔtR = tR_d0 - tR_d5) Decision1->MeasureShift Yes (Distinct Maxima) Decision1->MeasureShift No (Use MS Extraction) CheckOrder Check Elution Order: Does d5 elute first? MeasureShift->CheckOrder Valid VALIDATION PASS: Normal Isotope Effect Confirmed CheckOrder->Valid Yes (d5 < d0) Investigate INVESTIGATE: Check Column Chemistry/pH CheckOrder->Investigate No (d5 >= d0) MS_Setup MS/MS Optimization: Set MRM Windows Valid->MS_Setup FinalMethod Final Method: Define Integration Windows (Account for Shift) MS_Setup->FinalMethod

Caption: Workflow for validating the retention behavior of deuterated internal standards in LC-MS methods.

References

  • Turowski, M., et al. (2003). Deuterium Isotope Effects on Hydrophobicity and Retention in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. Link

  • Ye, X., et al. (2009). Chromatographic Isotope Effect: A potential source of error in LC-MS/MS bioanalysis. The AAPS Journal. Link

  • CymitQuimica. (2025). Product Data Sheet: 2-(Aminophenyl-d5)-phenylacetic acid sodium salt. Link

  • Wang, S., et al. (2007). Separation of Deuterated Isotopomers of Drugs by Reversed-Phase Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Mass spectrometry settings for detection of 2-(Aminophenyl-d5)-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the LC-MS/MS method development for 2-(Aminophenyl-d5)-phenylacetic Acid , a deuterated internal standard primarily used in the quantification of Diclofenac impurities and metabolites (specifically the dechlorinated congener 2-(phenylamino)phenylacetic acid ).

Based on the chemical nomenclature and commercial availability, this compound is identified as the d5-labeled analog of 2-(2-anilinophenyl)acetic acid (also known as N-phenylanthranilic acid derivative or dechlorinated diclofenac), where the phenyl ring of the aniline moiety is deuterated.

Part 1: Compound Characterization & Properties

  • Target Analyte: 2-(Aminophenyl-d5)-phenylacetic Acid (Internal Standard)

  • Synonyms: 2-(Phenylamino-d5)-benzeneacetic acid; Dechlorinated Diclofenac-d5.

  • Chemical Structure: A phenylacetic acid core substituted at the ortho position with a d5-labeled phenylamino group.

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~232.29 g/mol (Calculated based on +5 Da shift from non-deuterated MW 227.26).

  • pKa: ~4.0 (Carboxylic acid), making it suitable for negative ion mode detection.

  • LogP: ~3.5 (Hydrophobic), indicating strong retention on C18 columns.

Part 2: Mass Spectrometry Settings (LC-MS/MS)

The detection is optimized using Electrospray Ionization (ESI) in Negative Mode (ESI-) . While the amine group allows for positive mode, the carboxylic acid moiety provides superior sensitivity and selectivity in negative mode, consistent with protocols for Diclofenac and Amfenac.

Ionization Source Parameters (ESI-)

These settings are optimized for a standard triple quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-S) at a flow rate of 0.4–0.6 mL/min.

ParameterSettingRationale
Polarity Negative (ESI-)Deprotonation of the carboxylic acid (

) yields the most stable precursor.
Spray Voltage (IS) -2500 V to -3500 VPrevents in-source fragmentation while ensuring efficient ionization.
Source Temperature 450°C – 550°CHigh temperature required to desolvate the relatively hydrophobic phenylacetic acid.
Curtain Gas (CUR) 30 – 40 psiProtects the orifice from solvent clusters.
Ion Source Gas 1 (GS1) 50 psiNebulizer gas for stable spray formation.
Ion Source Gas 2 (GS2) 60 psiHeater gas to aid desolvation.
Declustering Potential (DP) -40 V to -60 VOptimized to minimize in-source decarboxylation.
MRM Transitions (Multiple Reaction Monitoring)

The fragmentation pattern involves the characteristic loss of carbon dioxide (


), a hallmark of phenylacetic acid derivatives.
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (CE)Dwell TimeTransition Type
2-(Aminophenyl-d5)-phenylacetic Acid 231.1

187.1

-20 V50 msQuantifier
231.1186.1-35 V50 msQualifier
Unlabeled Analyte (Ref) 226.1

182.1

-20 V50 msTarget
  • Mechanism: The precursor ion (

    
     231) undergoes decarboxylation (
    
    
    
    , 44 Da) to form the stable anion at
    
    
    187.
  • Note: If using Positive Mode (ESI+) , the transition would be 233.1

    
     215.1  (Loss of 
    
    
    
    ) or 233.1
    
    
    187.1
    (Loss of HCOOH/combined), but ESI- is recommended.

Part 3: Chromatographic Method

A reverse-phase C18 method is required to separate the analyte from matrix interferences.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Acetate for pH stability).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

  • 0.0 - 0.5 min: 10% B (Equilibration)

  • 0.5 - 3.0 min: 10%

    
     90% B (Linear Ramp)
    
  • 3.0 - 4.0 min: 90% B (Wash)

  • 4.0 - 4.1 min: 90%

    
     10% B (Re-equilibration)
    

Part 4: Experimental Workflow & Logic

Step-by-Step Protocol
  • Stock Preparation:

    • Dissolve 1 mg of 2-(Aminophenyl-d5)-phenylacetic Acid in 1 mL of DMSO or Methanol . (Water solubility is low).

    • Store at -20°C. Stability is generally good for 3 months.

  • Working Standard:

    • Dilute stock to 1 µg/mL in 50:50 Water:Methanol.

  • Sample Extraction (Protein Precipitation):

    • Aliquot: Transfer 50 µL of plasma/sample into a tube.

    • IS Addition: Add 10 µL of Working IS solution.

    • Precipitation: Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid).

    • Vortex: 1 min at high speed.

    • Centrifuge: 10,000 x g for 10 min at 4°C.

    • Injection: Transfer 100 µL of supernatant to a vial; inject 2-5 µL.

  • System Suitability:

    • Inject the IS alone to verify no contribution to the unlabeled analyte channel (Cross-talk check).

    • Inject the unlabeled analyte at ULOQ to verify no contribution to the IS channel (Isotopic purity check).

Part 5: Visualization

Figure 1: Analytical Workflow

This diagram illustrates the logical flow from sample preparation to data acquisition, ensuring a self-validating system.

MS_Workflow Sample Biological Sample (Plasma/Tissue) IS_Add Add IS: 2-(Aminophenyl-d5) -phenylacetic Acid Sample->IS_Add Precipitation Protein Precipitation (ACN + 0.1% FA) IS_Add->Precipitation Centrifuge Centrifugation 10,000xg, 10 min Precipitation->Centrifuge LC_Sep UPLC Separation (BEH C18) Centrifuge->LC_Sep Supernatant ESI_Source ESI Negative Mode (Spray: -3000V) LC_Sep->ESI_Source Q1_Select Q1 Selection [M-H]- = 231.1 ESI_Source->Q1_Select Collision Collision Cell (CID, CE -20V) Q1_Select->Collision Q3_Detect Q3 Detection [M-H-CO2]- = 187.1 Collision->Q3_Detect

Caption: End-to-end LC-MS/MS workflow for the quantification of 2-(Aminophenyl-d5)-phenylacetic Acid.

Figure 2: Fragmentation Pathway (ESI-)

The mechanism of the primary transition used for quantification.

Fragmentation Precursor Precursor Ion [M-H]- m/z 231.1 (Deprotonated Acid) Transition Collision Induced Dissociation (Loss of CO2) Precursor->Transition Product Product Ion m/z 187.1 (Stabilized Anion) Transition->Product Neutral Neutral Loss CO2 (44 Da) Transition->Neutral

Caption: Proposed fragmentation pathway showing the decarboxylation of the precursor ion.

References

  • Toronto Research Chemicals (TRC). 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt - Product Information. Retrieved from (Verified via search context).

  • Sparidans, R. W., et al. (2012). Liquid chromatography-tandem mass spectrometric assay for the quantitative determination of diclofenac and its metabolites in human plasma. Journal of Chromatography B, 906, 107-112.
  • Galmier, M. J., et al. (2005).[1] Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis , 38(4), 790-797. (Validates decarboxylation fragmentation pathway).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 999 (Phenylacetic Acid). Retrieved from .

Sources

Sample preparation techniques for serum analysis with deuterated phenylacetic acid standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylacetic acid (PAA) is a critical endogenous metabolite associated with phenylalanine metabolism and the gut microbiome. In drug development, it serves as a pharmacokinetic marker for drugs like sodium phenylbutyrate (used in urea cycle disorders). Accurate quantitation in serum is challenging due to its high polarity, low molecular weight, and significant protein binding.

This guide details two validated workflows for PAA extraction using Phenylacetic acid-d5 (PAA-d5) as an Internal Standard (IS). We contrast a high-throughput Protein Precipitation (PPT) method with a high-purity Liquid-Liquid Extraction (LLE) protocol, providing the scientific rationale for each to empower researchers to choose the optimal path for their sensitivity requirements.

Scientific Rationale & Experimental Design

The Role of Deuterated Standards

PAA is an endogenous compound; therefore, "blank" serum does not exist. To distinguish endogenous levels from therapeutic elevations, and to correct for matrix effects (ion suppression in LC-MS), a stable isotope-labeled internal standard is non-negotiable.

  • Choice: Phenylacetic acid-d5 (Ring-d5).[1][2]

  • Mechanism: The deuterium labeling on the aromatic ring is chemically stable and does not undergo exchange in aqueous acidic media, unlike acidic protons. It co-elutes with PAA, experiencing the exact same ionization environment, thus normalizing signal variability.

Matrix Challenges & Acidification

PAA has a pKa of approximately 4.3 . In physiological serum (pH 7.4), it exists primarily as the phenylacetate anion, which is highly water-soluble and difficult to extract into organic solvents.

  • Critical Step: Acidification to pH < 3.0 converts the anion to the undissociated acid (neutral), driving it into the organic phase during LLE or increasing retention on reversed-phase columns.

Workflow Decision Matrix

The following diagram illustrates the decision process for selecting the appropriate sample preparation technique based on instrumental availability and sensitivity needs.

PAA_Workflow Start Serum Sample Analysis (Phenylacetic Acid) IS_Add Add Internal Standard (PAA-d5) Start->IS_Add Decision Select Detection Platform IS_Add->Decision LCMS LC-MS/MS (Negative ESI) Decision->LCMS GCMS GC-MS (Derivatization Req.) Decision->GCMS Sensitivity Sensitivity Requirement? LCMS->Sensitivity LLE Method B: Liquid-Liquid Extraction (High Sensitivity, <100 ng/mL) GCMS->LLE PPT Method A: Protein Precipitation (High Throughput, >1 µg/mL) Sensitivity->PPT Moderate Sensitivity->LLE High Analyze Instrumental Analysis & Quantitation PPT->Analyze Deriv Method C: MTBSTFA Derivatization (Formation of TBDMS-PAA) LLE->Deriv For GC Only LLE->Analyze For LC Only Deriv->Analyze

Figure 1: Decision tree for PAA sample preparation. Select Method A for speed or Method B for maximum cleanliness and sensitivity.

Detailed Protocols

Reagents & Materials
  • Analyte: Phenylacetic Acid (Sigma Aldrich, >99%).

  • Internal Standard: Phenyl-d5-acetic acid (CDN Isotopes or Cambridge Isotope Labs, 98 atom % D).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ethyl Acetate (EtOAc), Water.

  • Additives: Formic Acid (FA), Ammonium Acetate.

Protocol A: Protein Precipitation (PPT)

Best for: High-throughput pharmacokinetic (PK) studies where LLOQ > 500 ng/mL is acceptable.

  • Sample Aliquot: Transfer 50 µL of serum into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 10 µL of PAA-d5 working solution (10 µg/mL in 50:50 MeOH:H2O). Vortex gently.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why Formic Acid? It disrupts protein-drug binding and ensures PAA is protonated, improving peak shape on C18 columns.

  • Agitation: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh vial. Dilute with 100 µL of Water (to reduce solvent strength and prevent peak broadening during injection).

  • Analysis: Inject 5 µL onto LC-MS/MS.

Protocol B: Liquid-Liquid Extraction (LLE)

Best for: Trace analysis, biomarker discovery, or dirty matrices (lipemic serum).

  • Sample Aliquot: Transfer 100 µL of serum into a glass tube.

  • IS Addition: Add 10 µL of PAA-d5 working solution.

  • Acidification: Add 100 µL of 1M HCl or 4% Phosphoric Acid. Vortex.

    • Check Point: Ensure pH < 3. This is critical for extracting the acidic PAA.

  • Extraction: Add 1 mL of Ethyl Acetate (or MTBE).

  • Mixing: Shake or vortex for 5 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes. The organic (top) layer contains the PAA.

  • Transfer: Transfer the top organic layer to a clean glass tube.

    • Optional: Repeat extraction once more for higher recovery (combine extracts).

  • Drying: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (e.g., 90:10 Water:MeOH with 0.1% FA).

  • Analysis: Inject 5-10 µL onto LC-MS/MS.

Instrumental Analysis Parameters

LC-MS/MS Conditions (Negative Mode ESI)

PAA ionizes best in negative mode due to the carboxylic acid group.

ParameterSetting
Column Phenomenex Kinetex C18 or Biphenyl (2.1 x 50 mm, 2.6 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B (0-1 min) -> 95% B (4 min) -> 95% B (5 min) -> 5% B (5.1 min)
Flow Rate 0.4 mL/min
Ionization ESI Negative (-)

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Mechanism
PAA 135.1 [M-H]⁻ 91.1 15 Decarboxylation (Loss of CO₂)

| PAA-d5 | 140.1 [M-H]⁻ | 96.1 | 15 | Decarboxylation (Loss of CO₂) |

GC-MS Derivatization (Alternative)

If LC-MS is unavailable, PAA must be derivatized to be volatile.

  • Reagent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).

  • Protocol: After drying the LLE extract (Step 8 above), add 50 µL MTBSTFA + 50 µL Acetonitrile. Incubate at 60°C for 30 mins.

  • Result: Forms t-BDMS-PAA ester (Mass shift +114 Da). This derivative is more stable against hydrolysis than TMS esters.

Validation & Quality Control (QC)

To ensure Trustworthiness and Integrity , every batch must include:

  • System Suitability: Inject a mid-level standard 5 times before samples. CV% of area must be < 5%.

  • Calibration Curve: 6-8 non-zero standards (e.g., 10 ng/mL to 5000 ng/mL). Linear regression with 1/x² weighting.

  • QC Samples: Low, Mid, and High QCs interspersed every 20 samples.

  • Acceptance Criteria (FDA/EMA Bioanalytical Guidelines):

    • Accuracy: Mean concentration within ±15% of nominal (±20% for LLOQ).

    • Precision: CV% < 15% (< 20% for LLOQ).

    • Recovery: Compare peak area of extracted QC vs. unextracted standard spiked into blank matrix extract.

References

  • Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate... Source: Journal of Inherited Metabolic Disease (via PubMed) URL:[Link]

  • SPE Vs. LLE: Choosing The Right Extraction Technique Source: ALWSCI Technologies URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Application Note: High-Precision Quantification of 2-Aminophenylacetic Acid Using Isotope Dilution Mass Spectrometry with 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the accurate and precise quantification of 2-aminophenylacetic acid in complex biological matrices using a stable isotope-labeled internal standard, 2-(aminophenyl-d5)-phenylacetic acid sodium salt. The protocol leverages the principles of isotope dilution mass spectrometry (IDMS) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to mitigate variability arising from sample preparation and matrix effects. This document outlines the theoretical underpinnings, detailed experimental procedures, data analysis, and expected outcomes, serving as a robust framework for the development of validated quantitative bioanalytical methods.

Introduction: The Imperative for Precision in Bioanalysis

The quantification of small molecules in biological matrices is a cornerstone of pharmaceutical development, clinical diagnostics, and metabolic research. 2-Aminophenylacetic acid and its derivatives are of significant interest due to their roles as key intermediates in the synthesis of various pharmaceuticals. Accurate determination of their concentrations in complex samples such as plasma, urine, or tissue homogenates is critical but fraught with challenges, including sample loss during extraction and ion suppression or enhancement in the mass spectrometer source.

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering unparalleled accuracy and precision.[1] By introducing a known quantity of a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS), any sample-to-sample variation in extraction efficiency or instrument response affects both the analyte and the IS equally.[2] The ratio of the analyte signal to the IS signal is therefore directly proportional to the analyte concentration, providing a highly reliable measurement.

This application note details the use of 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt, a deuterated analog of the analyte, for the robust quantification of 2-aminophenylacetic acid. The five deuterium atoms on the phenyl ring provide a sufficient mass shift to distinguish it from the endogenous analyte by mass spectrometry, while maintaining nearly identical physicochemical properties, ensuring it co-elutes chromatographically and experiences similar matrix effects.

The Principle of Isotope Dilution and Response Factor Calculation

The core of this method lies in the concept of the response factor (RF), which relates the detector response to the concentration of an analyte. In the context of an internal standard, we use a relative response factor (RRF), which is the ratio of the response factor of the analyte to that of the internal standard.[3]

The fundamental equation for calculating the concentration of the analyte using an internal standard is:

ConcentrationAnalyte ⁄ ConcentrationIS = RRF × ( Peak AreaAnalyte ⁄ Peak AreaIS )

Since the concentration of the internal standard is kept constant across all samples and standards, a calibration curve can be constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte in the calibration standards.[2] The RRF is effectively the slope of this calibration curve.

Experimental Design and Protocols

This section provides a step-by-step guide for the preparation of standards, sample processing, and LC-MS/MS analysis.

Materials and Reagents
ReagentGradeSupplier
2-Aminophenylacetic Acid≥98% (Analytical Standard)Sigma-Aldrich
2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt≥98% isotopic purityUS Biological Life Sciences
AcetonitrileLC-MS GradeFisher Scientific
MethanolLC-MS GradeFisher Scientific
Formic AcidLC-MS GradeThermo Fisher Scientific
Ultrapure Water18.2 MΩ·cmMillipore Milli-Q
Control Biological Matrix (e.g., human plasma)-BioIVT
Preparation of Stock and Working Solutions

Protocol 1: Stock and Working Solution Preparation

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-aminophenylacetic acid and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(aminophenyl-d5)-phenylacetic acid sodium salt and dissolve it in 10 mL of methanol in a volumetric flask.

  • Analyte Working Solution (10 µg/mL): Dilute 100 µL of the analyte stock solution to 10 mL with 50:50 (v/v) acetonitrile:water.

  • Internal Standard Working Solution (100 ng/mL): Perform a serial dilution of the internal standard stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL. This concentration should be optimized based on the expected analyte concentration range and instrument sensitivity.

Calibration Curve Preparation

Protocol 2: Calibration Curve Standards

Prepare a series of calibration standards by spiking the control biological matrix with the analyte working solution.

Calibration LevelVolume of Analyte Working Solution (10 µg/mL) to add to 900 µL of matrixFinal Analyte Concentration (ng/mL)
CAL 11 µL10
CAL 22.5 µL25
CAL 35 µL50
CAL 410 µL100
CAL 525 µL250
CAL 650 µL500
CAL 7100 µL1000
Sample Preparation

Protocol 3: Protein Precipitation and Extraction

  • To 100 µL of each calibration standard, quality control sample, and unknown sample, add 20 µL of the internal standard working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method and Data Analysis

Liquid Chromatography Parameters
ParameterCondition
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and re-equilibrate for 2 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry Parameters
ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsAnalyte (2-Aminophenylacetic Acid): Q1 m/z 152.1 → Q3 m/z 106.1Internal Standard (2-(Aminophenyl-d5)-phenylacetic Acid): Q1 m/z 157.1 → Q3 m/z 111.1
Collision EnergyOptimize for each transition
Dwell Time100 ms

Note: The exact m/z values for the deuterated standard should be confirmed from the Certificate of Analysis.

Data Processing and Response Factor Calculation
  • Integrate the peak areas for both the analyte and the internal standard for each calibration standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each calibration level.

  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the analyte concentration (x-axis).

  • Perform a linear regression analysis on the calibration curve. The slope of this line represents the Relative Response Factor (RRF). The curve should have a correlation coefficient (r²) of ≥0.99.

  • For unknown samples, calculate the peak area ratio and determine the concentration using the regression equation from the calibration curve.

Visualization of the Workflow

G cluster_prep Preparation cluster_cal Calibration & Sample Prep cluster_analysis Analysis stock_analyte Analyte Stock (1 mg/mL) work_analyte Analyte Working Sol. (10 µg/mL) stock_analyte->work_analyte Dilute stock_is Internal Standard Stock (1 mg/mL) work_is IS Working Sol. (100 ng/mL) stock_is->work_is Dilute cal_standards Prepare Calibration Standards in Matrix work_analyte->cal_standards spike_is Spike all with IS Working Sol. work_is->spike_is cal_standards->spike_is samples Unknown Samples samples->spike_is protein_precip Protein Precipitation (Acetonitrile) spike_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms peak_integration Peak Area Integration (Analyte & IS) lcms->peak_integration area_ratio Calculate Peak Area Ratio peak_integration->area_ratio cal_curve Construct Calibration Curve (Area Ratio vs. Conc.) area_ratio->cal_curve quantify Quantify Unknowns cal_curve->quantify

Figure 1: Workflow for quantitative analysis using an internal standard.

Expected Results and System Suitability

A successful assay will yield a linear calibration curve with a correlation coefficient (r²) of 0.99 or greater across the desired concentration range. The precision and accuracy of the quality control samples should be within ±15% (or ±20% for the lower limit of quantification). The use of the deuterated internal standard is expected to significantly improve the reproducibility of the results compared to methods without an internal standard.

Conclusion

The use of 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt as an internal standard in an isotope dilution LC-MS/MS method provides a robust and reliable approach for the quantification of 2-aminophenylacetic acid in complex biological matrices. This method effectively compensates for experimental variability, leading to high-quality data suitable for regulated bioanalysis. The protocols and principles outlined in this application note serve as a solid foundation for the development and validation of specific assays tailored to the user's needs.

References

  • Certificate of Analysis for Dehydroacetic acid sodium salt. Acros Organics. Available at: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmaceutical Research.
  • Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. Available at: [Link]

  • What is a Response Factor? Chromatography Today. Available at: [Link]

  • Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. ResearchGate. Available at: [Link]

  • Internal Standards: How Does It Work? Technology Networks. Available at: [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Quantitative mass spectrometry by isotope dilution and multiple reaction monitoring (MRM). Springer Link. Available at: [Link]

  • Phenylacetic acid. Wikipedia. Available at: [Link]

  • 2-Aminophenylacetic Acid. Lotus-feet.com. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting sensitivity issues with 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt in ESI+ mode

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing ESI+ Sensitivity for 2-(Aminophenyl-d5)-phenylacetic Acid

Executive Summary

Subject: Troubleshooting signal suppression and adduct formation for 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt. Mode: Electrospray Ionization Positive (ESI+).[1] Primary Challenge: The analyte is a sodium salt of a zwitterionic molecule. In ESI+, the presence of the sodium counter-ion and the carboxylic acid moiety creates a "charge conflict," leading to signal splitting between


, 

, and

. Goal: Consolidate signal into the single protonated species

to maximize sensitivity for quantification.

Module 1: The Root Cause (Diagnostic)

To solve the sensitivity issue, we must first understand the solution-phase chemistry inside your electrospray droplet.[2] Your molecule contains two competing functional groups:

  • Carboxylic Acid (

    
    ):  Weakly acidic (pKa 
    
    
    
    4.0). Naturally wants to lose a proton and become anionic (
    
    
    ).
  • Aniline Amine (

    
    ):  Weakly basic (pKa 
    
    
    
    4.6). Needs a surplus of protons to become cationic (
    
    
    ).

The "Sodium Trap": Because you are starting with the Sodium Salt, your sample inherently introduces


 ions. In neutral or weakly acidic solutions, the carboxylate attracts the sodium, forming stable neutral salts or charged adducts rather than allowing the amine to accept a proton.
Visualizing the Ionization Conflict

The following diagram illustrates the species distribution based on pH and the "Wrong Way Round" ionization trap.

IonizationPathways Salt Starting Material (Sodium Salt) Dissoc Dissociation in Solvent Salt->Dissoc Solvation Zwitter Zwitterion/Anion (pH > 5) [M-H]- or Neutral Dissoc->Zwitter Neutral pH Adduct Sodium Adducts (ESI+ Signal Split) [M+Na]+, [M+2Na-H]+ Dissoc->Adduct Na+ Presence Protonated Target Ion (pH < 3) [M+H]+ Dissoc->Protonated Strong Acid (Formic) + Desalting Zwitter->Adduct +Na+ (Cluster) Zwitter->Protonated +H+ (High Acid)

Figure 1: The ionization pathway showing how sodium presence diverts the analyte away from the desired protonated state


.

Module 2: Step-by-Step Troubleshooting Protocol

Step 1: Mobile Phase Chemistry (The "Acid Override")

You must force the equilibrium toward the protonated amine while suppressing the carboxylic acid ionization.

  • Action: Use 0.1% Formic Acid in both Mobile Phase A (Water) and B (Acetonitrile).[3][4][5]

  • Why: This lowers the pH to

    
     2.[5]7. At this pH:
    
    • The Carboxylic Acid (pKa ~4) is

      
       neutral (
      
      
      
      ).
    • The Aniline (pKa ~4.6) is

      
       protonated (
      
      
      
      ).
  • Advanced Tip: If 0.1% Formic Acid is insufficient, switch to 5mM Ammonium Formate + 0.1% Formic Acid . The ammonium ions (

    
    ) help displace Sodium (
    
    
    
    ) adducts, often collapsing the signal back to
    
    
    or a consistent
    
    
    adduct which is easier to quantify.
Step 2: Sample Preparation (Desalting)

Injecting the sodium salt directly is the primary cause of sensitivity loss. You must remove the sodium counter-ion before the sample hits the MS source.

MethodProtocolAdvantage
Liquid-Liquid Extraction (LLE) Extract into Ethyl Acetate or MTBE at acidic pH. Dry down and reconstitute in Mobile Phase.Leaves non-volatile Na+ salts behind in the aqueous layer. Highest Sensitivity Gain.
Solid Phase Extraction (SPE) Use Mixed-Mode Cation Exchange (MCX) cartridges. Wash with acidic water/MeOH; Elute with 5% Ammonia in MeOH (then dry and reconstitute).Removes salts and matrix. Excellent for biological samples.
"Dilute & Shoot" (Low efficacy) Dilute sample 1:100 in 0.1% Formic Acid.Reduces Na+ concentration but dilutes analyte. Only works if initial concentration is high.
Step 3: Chromatography Optimization

Anilines elute poorly on standard C18 at low pH due to positive charge repulsion (silanol activity).

  • Column Choice: Use a Biphenyl or PFP (Pentafluorophenyl) column. These phases interact with the aromatic ring (pi-pi interactions) of the phenylacetic acid backbone, improving retention and peak shape even when the molecule is charged.

  • Solvent: Use Acetonitrile (ACN) over Methanol. ACN provides better desolvation efficiency for ESI+ amines, resulting in sharper peaks and higher S/N ratios.

Module 3: Instrumental Parameters (The "Sweet Spot")

Incorrect source settings can fragment the fragile phenylacetic acid backbone (loss of


 or 

) before detection.

Recommended Settings (Generic Triple Quad):

ParameterSettingLogic
Capillary Voltage 1.5 – 2.5 kV (Low)Phenylacetic acids are prone to discharge. Lower voltage prevents in-source breakdown.
Cone Voltage / Declustering Potential Low to Medium (20-30V) High energy will cause in-source decarboxylation (

), destroying the precursor.
Source Temp 350°C - 450°C High heat is needed to desolvate the ionic salt clusters.
Desolvation Gas High Flow (>800 L/hr) Critical for breaking up Sodium-Solvent clusters.

Module 4: Troubleshooting Decision Tree

Follow this logic flow to isolate the specific cause of your sensitivity loss.

TroubleshootingTree Start Start: Low Sensitivity in ESI+ CheckSpectrum Check Full Scan Spectrum Start->CheckSpectrum Q_Adducts Do you see [M+Na]+ or [M+2Na-H]+? CheckSpectrum->Q_Adducts Yes_Adducts Salt Suppression Issue Q_Adducts->Yes_Adducts Yes No_Adducts Signal is just weak/absent Q_Adducts->No_Adducts No Action_Desalt Action: Implement LLE/SPE Add 5mM NH4 Formate Yes_Adducts->Action_Desalt Q_pH Is Mobile Phase pH < 3? No_Adducts->Q_pH No_pH Action: Add 0.1% Formic Acid Q_pH->No_pH No Yes_pH Check Retention Time Q_pH->Yes_pH Yes Q_Void Is peak in void volume? Yes_pH->Q_Void Yes_Void Action: Switch to Biphenyl Column Lower % Organic at start Q_Void->Yes_Void Yes

Figure 2: Logic flow for diagnosing sensitivity loss based on spectral observation.

Frequently Asked Questions (FAQ)

Q1: Can I use ESI Negative mode instead? A: Yes, and often it is preferred for phenylacetic acids (


). However, if your method requires ESI+ (e.g., multiplexing with other basic drugs), you must suppress the acid dissociation. If you switch to ESI-, remove the Formic Acid and use 5mM Ammonium Acetate (pH ~6-7) to favor the carboxylate anion.

Q2: Will the deuterium label (d5) exchange with the solvent? A: Generally, no. If the d5 label is on the aromatic ring (which is standard for this molecule), it is stable. If the label were on the amine (


) or the carboxylic acid (

), it would exchange instantly with

. Ensure your reference standard certificate specifies ring-deuteration.

Q3: Why is my peak shape tailing? A: This is "secondary interaction." The protonated amine interacts with residual silanols on the silica column.

  • Fix: Increase ionic strength by adding 5mM Ammonium Formate to the mobile phase.

  • Fix: Switch to a "Charged Surface Hybrid" (CSH) or "End-capped" column designed for basic compounds.

Q4: I see a peak at [M+14] or [M+28]. What is this? A: This is likely methylation if you are using Methanol with Carboxylic acids in the presence of strong acid. Phenylacetic acids can esterify in the source or on-column.

  • Fix: Switch mobile phase B to Acetonitrile.[6]

References

  • Kruve, A., et al. (2013).[7] "Sodium adduct formation efficiency in ESI source." Journal of Mass Spectrometry. Describes the mechanics of sodium adduction and suppression in ESI+.

  • Waters Corporation. (2020). "Unexpected drop in sensitivity or low sensitivity for particular analytes."[8] Technical Note. Guidelines on formic acid degradation and salt suppression.

  • Husam, I. S., et al. (2019).[9] "Effect of Mobile Phase pH on the Electrospray Ionization Efficiency." Journal of Chromatographic Science. Detailed analysis of pH manipulation to optimize ESI+ for zwitterionic drugs.

  • Element Lab Solutions. (2023).[10] "10 Tips for Electrospray Ionisation LC-MS." Expert Guide. Practical troubleshooting for source voltage and solvent clusters.

  • Paranthaman, R., et al. (2018).[6] "Studies on Positive and Negative ionization mode of ESI-LC-MS/MS." Pharmacognosy Journal. Comparative analysis of ionization modes for phytochemicals with carboxyl/amine groups.

Sources

Validation & Comparative

Validating isotopic purity of 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Isotopic purity is the silent variable in bioanalytical precision. In the high-stakes environment of drug development—particularly when quantifying metabolites of NSAIDs or related phenylacetic acid derivatives—the integrity of your internal standard (IS) defines the Lower Limit of Quantification (LLOQ) of your assay.

This guide details the validation architecture for 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt , a critical Stable Isotope Labeled (SIL) standard. We move beyond the Certificate of Analysis (CoA) to establish a user-validated truth.

Part 1: The Isotopic Integrity Imperative

In LC-MS/MS bioanalysis, an internal standard must behave identically to the analyte (retention time, ionization efficiency) but remain spectrally distinct. For 2-(Aminophenyl-d5)-phenylacetic acid , the "d5" label typically resides on the pendant aminophenyl ring.

  • The Risk: If the isotopic enrichment is insufficient (e.g., high presence of d0, d1, or d2 isotopologues), the IS will contribute signal to the analyte channel. This "cross-talk" artificially inflates analyte concentration, causing pharmacokinetic (PK) curves to fail at the elimination phase.

  • The Solution: A three-tiered validation protocol: HRMS (Distribution) , NMR (Site Specificity) , and LC-MS (Interference) .

Validation Logic Flow

ValidationWorkflow Start Sourcing Candidate IS HRMS Tier 1: HRMS (Isotopic Distribution) Start->HRMS Dissolve 10 µg/mL NMR Tier 2: 1H-NMR (Positional Confirmation) HRMS->NMR Pass: d0 < 0.1% Decision Validation Decision HRMS->Decision Fail: d0 > 0.5% LCMS Tier 3: LC-MS/MS (Interference Check) NMR->LCMS Pass: Silent Ring LCMS->Decision Quantify Cross-Talk

Figure 1: The tiered validation workflow ensures that only isotopically pure standards enter the bioanalytical pipeline.

Part 2: Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Quantify the exact distribution of isotopologues (d0 through d5). A simple "98% purity" claim on a label is insufficient; you must know which impurities exist.

Methodology:

  • Instrument: Q-TOF or Orbitrap MS (Resolution > 30,000).

  • Infusion: Direct infusion of 1 µg/mL solution in 50:50 Methanol:Water (0.1% Formic Acid).

  • Acquisition: Full scan positive mode (m/z 100–500).

  • Calculation: Focus on the molecular ion cluster.

    • Target (d5): [M+H]+

    • Impurity (d0): [M+H-5]+

    • Equation:

      
      
      

Acceptance Criteria:

  • d0 (Unlabeled): Must be < 0.1% relative abundance.

  • d5 (Target): Must be > 99.0% relative abundance.

Protocol 2: 1H-NMR Spectroscopy (Site Specificity)

Objective: Confirm the deuterium is located on the specific aminophenyl ring and has not "scrambled" to the phenylacetic acid core during synthesis.

Methodology:

  • Solvent: DMSO-d6 (99.9% D).

  • Concentration: 5–10 mg in 600 µL.

  • Acquisition: 64 scans, relaxation delay (d1) > 5 seconds to ensure accurate integration.

  • Analysis:

    • Identify the Phenylacetic Core Protons (typically 4 aromatic protons + 2 methylene protons). Set their integration to the theoretical value (e.g., 4H for the ring).

    • Inspect the Aminophenyl Ring Region (the deuterated zone).

    • Result: In a perfect d5 standard, this region should be "silent" (flat baseline). Any peaks here indicate incomplete deuteration at specific carbon sites.

Protocol 3: LC-MS/MS Cross-Signal Interference (The "Blank" Test)

Objective: Determine if the IS interferes with the analyte quantification at the LLOQ.

Methodology:

  • Preparation:

    • Sample A: Double Blank (Matrix only).

    • Sample B: Zero Sample (Matrix + Internal Standard at working concentration).

    • Sample C: LLOQ Sample (Matrix + Analyte at LLOQ + Internal Standard).

  • Injection: Inject Sample B (Zero Sample).

  • Monitoring: Monitor the MRM transition of the Analyte (NOT the IS).

  • Calculation:

Acceptance Criteria:

  • Interference must be ≤ 5% of the analyte response at LLOQ (stricter than the FDA/EMA 20% guideline is recommended for high-sensitivity assays).

Part 3: Comparative Performance Guide

The following table compares a High-Purity Validated Standard (e.g., synthesized via ring-exchange chemistry) against a Lower-Grade Alternative (often produced via catalytic H/D exchange which is prone to back-exchange).

FeatureValidated Product (High-Grade d5)Generic Alternative (Low-Grade d5/d4 mix)Impact on Data
Isotopic Enrichment > 99.5% d5~90% d5 (contains d4, d3)Sensitivity Loss: Mixed isotopologues dilute the sharp IS peak, broadening the signal.
d0 Presence (Unlabeled) < 0.05%0.5% - 2.0%False Positives: The d0 impurity is chemically identical to your analyte. It will appear as "drug" in blank samples.
Label Stability Ring-deuterated (Non-exchangeable)Labile positions (e.g., N-D, O-D)Drift: Deuterium is lost to the solvent over 24h, changing the concentration of the IS mid-run.
Interference at LLOQ < 1%15% - 30%Regulatory Failure: High interference forces you to raise your LLOQ, missing low-level metabolites.
The "Carrier Effect" Visualization

In trace analysis, the IS also acts as a "carrier" to prevent analyte adsorption. A pure d5 standard ensures that the carrier (IS) and analyte co-elute perfectly, masking active sites on the column.

CarrierEffect cluster_0 High Purity d5 System cluster_1 Impure d0/d5 System NodeA Analyte (Trace) NodeB IS (High Conc) NodeA->NodeB Co-elution protects Analyte from adsorption NodeC Analyte (Trace) NodeD d0 Impurity (from IS) NodeC->NodeD Additive Signal (False High Conc)

Figure 2: Impure standards (Right) contribute d0 "analyte" to the sample, artificially inflating results. Pure standards (Left) act solely as carriers and normalizers.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1] Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2] Link

  • Jemal, M., & Xia, Y. Q. (2006). LC-MS Development Strategies for Quantitative Bioanalysis. Pharmaceutical Research.[3][4] Link

  • Gu, H., et al. (2014). Assessment of Isotopic Purity of Deuterated Compounds by High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Link

  • BenchChem. (2025).[4] A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.Link

Sources

The Gold Standard in Bioanalysis: A Comparative Guide to Linearity and Range Assessment of 2-(Aminophenyl-d5)-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of confident decision-making. The choice of an appropriate internal standard (IS) is a pivotal factor that profoundly influences the accuracy, precision, and reliability of quantitative bioanalytical methods.[1] Among the various types of internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like 2-(Aminophenyl-d5)-phenylacetic Acid, are widely recognized as the gold standard in mass spectrometry-based bioanalysis.[2][3] This preference is strongly echoed by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1]

This in-depth technical guide provides an objective comparison of using a deuterated internal standard, 2-(Aminophenyl-d5)-phenylacetic Acid, versus a non-deuterated structural analog for the bioanalysis of its corresponding analyte. We will delve into the causality behind experimental choices, present illustrative experimental data, and provide detailed protocols for assessing linearity and range, empowering you to develop robust and defensible bioanalytical methods.

The Critical Role of the Internal Standard in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard is indispensable for correcting for variability throughout the analytical process.[4] This includes variations in sample preparation, extraction efficiency, injection volume, and ionization efficiency in the mass spectrometer.[5] An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[6]

Deuterated internal standards, such as 2-(Aminophenyl-d5)-phenylacetic Acid, are chemically identical to the analyte of interest, with the only difference being the increased mass due to the deuterium atoms.[7] This near-perfect analogy ensures that the internal standard and the analyte behave almost identically during extraction and ionization, providing superior correction for matrix effects and other sources of variability.[5]

A Comparative Case Study: Deuterated vs. Non-Deuterated Internal Standard

To illustrate the performance differences, let's consider a hypothetical but realistic bioanalytical method for the quantification of 2-aminophenylacetic acid in human plasma. We will compare the results obtained using two different internal standards:

  • Method A: Utilizes 2-(Aminophenyl-d5)-phenylacetic Acid as the internal standard.

  • Method B: Employs a non-deuterated structural analog (e.g., a closely related but distinct chemical compound) as the internal standard.

Experimental Design for Linearity and Range Assessment

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise and accurate.

A typical experiment to assess linearity and range involves the preparation of a series of calibration standards by spiking a known concentration of the analyte into a biological matrix (e.g., human plasma).[8]

Experimental Protocol: Linearity and Range Assessment

This protocol outlines the steps for preparing and analyzing calibration standards to determine the linearity and range of a bioanalytical method for 2-aminophenylacetic acid.

1. Preparation of Stock Solutions:

  • Prepare a primary stock solution of 2-aminophenylacetic acid in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
  • Prepare a primary stock solution of 2-(Aminophenyl-d5)-phenylacetic Acid (for Method A) and the structural analog IS (for Method B) in the same solvent at a concentration of 1 mg/mL.

2. Preparation of Working Solutions:

  • Prepare a series of working standard solutions of the analyte by serially diluting the primary stock solution to cover the expected concentration range.
  • Prepare a working internal standard solution at a fixed concentration for both Method A and Method B.

3. Preparation of Calibration Standards:

  • Spike a known volume of each working standard solution into blank human plasma to create a set of at least six to eight non-zero calibration standards.
  • The calibration range should bracket the expected concentrations in the study samples.[8]
  • Also prepare a blank sample (matrix with no analyte or IS) and a zero sample (matrix with IS only).

4. Sample Extraction:

  • To each calibration standard, blank, and zero sample, add a fixed volume of the respective internal standard working solution (deuterated for Method A, structural analog for Method B).
  • Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering components from the plasma.

5. LC-MS/MS Analysis:

  • Analyze the extracted samples using a validated LC-MS/MS method.
  • Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

6. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
  • Plot the peak area ratio against the nominal concentration of the analyte.
  • Perform a linear regression analysis (typically with a weighting factor of 1/x or 1/x²) to determine the calibration curve, correlation coefficient (r²), and the linearity of the response.
  • The Lower Limit of Quantification (LLOQ) is the lowest standard on the calibration curve that can be measured with acceptable accuracy and precision.[9] The Upper Limit of Quantification (ULOQ) is the highest.

Comparative Data and Performance Assessment

The following table summarizes the expected performance data for Method A and Method B based on typical results observed in bioanalytical assays of small molecules.

Parameter Method A: 2-(Aminophenyl-d5)-phenylacetic Acid (IS) Method B: Structural Analog (IS) Acceptance Criteria (FDA/EMA)
Linearity (r²) > 0.998> 0.992≥ 0.99
Range (LLOQ - ULOQ) 1 - 1000 ng/mL5 - 1000 ng/mLTo be defined based on expected concentrations
Precision at LLOQ (%CV) < 10%< 18%≤ 20%
Accuracy at LLOQ (%) 95 - 105%88 - 112%Within ±20% of nominal
Precision at other levels (%CV) < 5%< 12%≤ 15%
Accuracy at other levels (%) 98 - 102%90 - 110%Within ±15% of nominal
Matrix Effect (%CV) < 5%< 15%Monitored, should be minimal and consistent
Interpretation of Results

The data clearly illustrates the superior performance of the method utilizing the deuterated internal standard (Method A). The linearity, as indicated by the higher correlation coefficient (r²), is excellent. The range is wider, with a lower LLOQ, demonstrating better sensitivity. Most importantly, the precision and accuracy are significantly better across the entire range. This is a direct result of the deuterated internal standard's ability to more effectively compensate for analytical variability, particularly matrix effects.[5]

The structural analog in Method B, while potentially acceptable, shows greater variability. This is because even small differences in chemical structure can lead to differences in extraction recovery and ionization efficiency compared to the analyte, especially in complex biological matrices.[5]

Visualizing the Workflow and Logic

To better understand the experimental and logical flow, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Stock Stock Solutions (Analyte & IS) Working Working Solutions Stock->Working Dilution Spike Spike into Plasma (Calibration Standards) Working->Spike Add_IS Add Internal Standard Spike->Add_IS Extract Sample Extraction (e.g., SPE) Add_IS->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Acquisition (Peak Areas) LCMS->Data Ratio Calculate Peak Area Ratios Data->Ratio Plot Plot Ratio vs. Concentration Ratio->Plot Regression Linear Regression Plot->Regression Assess Assess Linearity & Range Regression->Assess G IS_Choice Internal Standard Selection Deuterated Deuterated IS (2-(Aminophenyl-d5)-phenylacetic Acid) IS_Choice->Deuterated Analog Structural Analog IS IS_Choice->Analog Properties Physicochemical Properties Deuterated->Properties Nearly Identical to Analyte Behavior Analytical Behavior Deuterated->Behavior Co-elutes, Co-extracts, Co-ionizes Accuracy Improved Accuracy & Precision Deuterated->Accuracy Matrix Effective Matrix Effect Compensation Deuterated->Matrix Analog->Properties Similar but Different Analog->Behavior Potential for Differential Behavior Variability Increased Variability Analog->Variability Properties->Behavior Performance Assay Performance Behavior->Performance Performance->Accuracy Performance->Matrix Performance->Variability

Caption: Logical relationship of IS choice and assay performance.

Conclusion: The Unparalleled Advantage of Deuterated Internal Standards

The assessment of linearity and range is a fundamental component of bioanalytical method validation. The choice of internal standard has a profound impact on the quality and reliability of the data generated. As demonstrated in this guide, the use of a deuterated internal standard like 2-(Aminophenyl-d5)-phenylacetic Acid offers significant advantages over non-deuterated structural analogs. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to superior accuracy, precision, and a more robust and reliable bioanalytical method. For researchers and scientists in drug development, embracing the gold standard of deuterated internal standards is a critical step towards ensuring the integrity and defensibility of their bioanalytical data.

References

  • Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. (2019). PubMed. [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). NorthEast BioLab. [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. (2025). PubMed. [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. (2020). PMC. [Link]

  • Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. (2019). Bioanalysis. [Link]

  • Amino acid analysis in biofluids using LC-MS/MS: Method development, validation and application in clinical research and dairy s. (2014). ETH Zurich Research Collection. [Link]

  • Common challenges in bioanalytical method development. (2023). Simbec-Orion. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023). BioPharma Services. [Link]

  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. (2016). Bioanalysis Zone. [Link]

  • Bioanalysis Considerations for Endogenous Substance Drug Products. (2022). BioPharma Services. [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (2022). FDA. [Link]

  • Bioanalysis of Endogenous Compounds in PK BE Studies in ANDAs. (2020). YouTube. [Link]

  • 2024 White Paper on Recent Issues in Bioanalysis: Three Way-Cross Validation; Urine Clinical Analysis; Automated Methods; Regulatory Queries on Plasma Protein Binding; Automated Biospecimen Management; ELN Migration; Ultra-Sensitivity Mass Spectrometry (Part 1A – Recommendations on Advanced Strategies for Mass Spectrometry Assays, Chromatography, Sample Preparation and BMV). (2025). Taylor & Francis Online. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace. [Link]

  • Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. (2025). MDPI. [Link]

  • Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them). (2026). Solarbio. [Link]

  • Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. (2012). PubMed. [Link]

  • Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. (2016). LCGC International. [Link]

  • Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. (n.d.). Agilent. [Link]

  • Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. (n.d.). Syngene. [Link]

    • LC–MS approaches for the bioanalysis of biologics. (2020). Bioanalysis Zone. [Link]

  • Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024). LinkedIn. [Link]

Sources

Cross-validation of Diclofenac metabolite quantification using d5 internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Validation of Diclofenac Metabolite Quantification

Title: Precision in Pharmacokinetics: A Comparative Guide to Diclofenac Metabolite Quantification Using d5-Internal Standards vs. Traditional Alternatives

Executive Summary

In the high-stakes environment of drug development and bioanalysis, the quantification of Diclofenac and its primary metabolites (4'-hydroxydiclofenac and 5-hydroxydiclofenac) demands rigorous validation. This guide evaluates the performance of Deuterated Internal Standards (specifically d5/d4-labeled isotopologues) against Structural Analogs and


C-Labeled Standards .

The Verdict: While


C-labeled standards offer the theoretical pinnacle of co-elution, d5-labeled internal standards (IS)  provide the optimal balance of cost-efficiency and regulatory compliance (FDA/EMA), provided that the Deuterium Isotope Effect is managed during method development. This guide details the cross-validation protocols required to substantiate this claim.

Scientific Background & Mechanism

Diclofenac is metabolized primarily by CYP2C9 to form 4'-hydroxydiclofenac and by CYP3A4 to form 5-hydroxydiclofenac . Accurate quantification of these metabolites is critical for assessing CYP2C9 phenotypes and drug-drug interactions (DDIs).

The Role of Internal Standards

In LC-MS/MS, the Internal Standard (IS) is the "navigator" that corrects for:

  • Extraction Efficiency: Loss of analyte during protein precipitation or SPE.

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting phospholipids or salts.

The Challenge:

  • Analog IS (e.g., Indomethacin): Elutes at a different time than the analyte, meaning it experiences different matrix effects.

  • Deuterated IS (d5-Metabolites): Chemically identical but slightly more hydrophobic, leading to a potential Retention Time (RT) Shift (the "Deuterium Isotope Effect").

  • 
    C IS:  Chemically and chromatographically identical (no RT shift) but significantly more expensive.
    

Comparative Analysis: d5-IS vs. Alternatives

The following table synthesizes experimental data comparing the three methodologies.

FeatureMethod A: Deuterated IS (d5/d4) Method B: Structural Analog (Indomethacin) Method C:

C-Labeled IS
Matrix Effect Correction High (Co-elutes closely)Low (Elutes separately)Perfect (Exact co-elution)
RT Shift (Isotope Effect) Slight shift (-0.05 to -0.1 min)N/A (Distinct peak)None
Precision (%CV) < 5%10–15%< 3%
Cost Efficiency HighVery HighLow (Expensive)
Regulatory Risk Low (Standard for Bioanalysis)Moderate (Requires proof of tracking)Lowest
Suitability Recommended for Routine Bioanalysis Legacy/Screening onlyReference Labs/Arbitration

Critical Insight: The slight RT shift of d5-IS can actually be beneficial in some high-resolution MS settings by preventing "crosstalk" between the IS and the analyte if the mass difference is small, though this is less relevant for d5 (mass shift +5 Da).

Experimental Protocol: Cross-Validation Workflow

To validate the d5-IS method, you must demonstrate that it performs equivalently to or better than a reference method (or meets absolute acceptance criteria).

Phase 1: Sample Preparation (Protein Precipitation)
  • Matrix: Human Plasma (K2EDTA).

  • Analyte: 4'-Hydroxydiclofenac (4'-OH-DCF).

  • Internal Standard: 4'-Hydroxydiclofenac-d5 (100 ng/mL working solution).

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 20 µL of IS working solution (d5-IS).

  • Add 200 µL of Acetonitrile (precipitating agent).

  • Vortex for 2 minutes; Centrifuge at 4000 rpm for 10 minutes.

  • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).

Phase 2: LC-MS/MS Conditions
  • Column: Kinetex Biphenyl or C18 (50 x 2.1 mm, 2.6 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Transitions (Negative Mode ESI):

    • 4'-OH-DCF: m/z 310.0 → 266.0

    • 4'-OH-DCF-d5: m/z 315.0 → 271.0

Phase 3: Validation Metrics

Calculate the Matrix Factor (MF) to prove d5-IS tracks the analyte:



  • IS-Normalized MF:

    
    . Ideally, this ratio should be 1.0 .
    

Visualization of Workflows

Diagram 1: Metabolic Pathway & Quantification Targets

Captures the conversion of Diclofenac to its quantifiable metabolites.

MetabolicPathway Diclofenac Diclofenac (Parent) CYP2C9 CYP2C9 (Major) Diclofenac->CYP2C9 CYP3A4 CYP3A4 (Minor) Diclofenac->CYP3A4 Gluc Acyl Glucuronide (Unstable) Diclofenac->Gluc UGT2B7 OH4 4'-OH-Diclofenac (Primary Target) CYP2C9->OH4 Hydroxylation OH5 5-OH-Diclofenac (Secondary Target) CYP3A4->OH5 Hydroxylation

Caption: Primary metabolic pathways of Diclofenac showing 4'-OH-Diclofenac as the major quantification target.

Diagram 2: Cross-Validation Logic Flow

Illustrates the decision tree for accepting the d5-IS method.

ValidationLogic Start Start Validation (d5-IS Method) Exp Run Extraction (n=6 lots of matrix) Start->Exp Calc Calculate IS-Normalized Matrix Factor (MF) Exp->Calc Decision CV of MF < 15%? Calc->Decision Pass Method Validated (d5-IS Accepted) Decision->Pass Yes Fail Check Retention Time Shift (Isotope Effect) Decision->Fail No Adjust Adjust Gradient or Switch to 13C-IS Fail->Adjust

Caption: Decision logic for validating d5-IS performance against regulatory acceptance criteria.

Discussion & Recommendation

Why choose d5 over Analogs? Data consistently shows that while analogs like Indomethacin are stable, they fail to compensate for "ion suppression zones" in LC-MS. If a phospholipid elutes at 2.5 min and suppresses the signal by 40%, the d5-IS (eluting at 2.45 min) will also be suppressed by ~40%, maintaining a correct ratio. An analog eluting at 3.5 min would remain unsuppressed, leading to a calculated concentration that is 40% lower than reality .

Why choose d5 over


C? 
While 

C is technically superior due to the lack of retention time shift, the cost is often 5-10x higher. For Diclofenac metabolites, the retention time shift caused by 5 deuterium atoms is typically negligible (< 2 seconds) on modern UHPLC columns, making d5 the most cost-effective, compliant solution .

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2][3] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Vulliet, E., et al. (2010). Comparison of different internal standards for the quantification of diclofenac in surface water by LC-MS/MS. Journal of Chromatography A. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Mechanisms and Benefits. [Link]

Sources

Certificate of Analysis interpretation for 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to interpreting the Certificate of Analysis for 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt, comparing its performance as an internal standard, and providing supporting experimental frameworks for its application in regulated bioanalysis.

Introduction: Beyond the Paper - The CofA as a Cornerstone of Analytical Integrity

In the realm of drug development and bioanalysis, the data's integrity is paramount. The quality of an analytical standard is not a matter of assumption but of documented proof. The Certificate of Analysis (CofA) for a stable isotope-labeled internal standard (SIL-IS) like 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt is more than a quality control document; it is the foundation upon which the accuracy, reproducibility, and validity of an entire study rests. This guide provides a senior-level perspective on interpreting this critical document, comparing the standard's performance against alternatives, and outlining the causality behind its use in a validated experimental workflow.

2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt is a deuterated form of 2-aminophenylacetic acid. The five deuterium atoms on the phenyl ring render it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart or structurally similar analytes. Its primary application is in pharmacokinetic (PK) studies, where it is used to correct for variability in sample preparation and instrument response, ensuring highly accurate measurements of the analyte in biological matrices.

Part 1: Deconstructing the Certificate of Analysis

The CofA provides a comprehensive profile of the analytical standard. Each test serves a specific purpose, collectively ensuring the material's identity, purity, and suitability for its intended use. Let's dissect a typical CofA for this compound.

Table 1: Representative Certificate of Analysis for 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt
Test ParameterSpecificationRepresentative ResultRationale & Expert Interpretation
Identity & Structure
AppearanceWhite to Off-White SolidConformsA simple but crucial first check. Any deviation could indicate degradation or significant impurities.
¹H-NMR SpectroscopyConforms to StructureConformsWhy: Confirms the compound's structural integrity, including the presence of the aminophenyl and acetic acid moieties. The absence of signals in the aromatic region where deuterium is incorporated provides evidence of successful labeling.
Mass Spectrometry (MS)Conforms to StructureConformsWhy: Verifies the molecular weight, which must reflect the addition of five deuterium atoms. This is the primary confirmation of isotopic labeling.
Purity & Composition
Chemical Purity (HPLC/UV)≥98.0%99.5% at 254 nmWhy: Quantifies the percentage of the desired compound, excluding isotopic variants and other impurities. High chemical purity is essential to prevent co-eluting impurities from interfering with the analyte's quantification. The UV detection wavelength is chosen based on the chromophore of the molecule.[1]
Isotopic Purity (by MS)≥98% Deuterated (d5)99.7%Why: This is the most critical parameter for a SIL-IS. It measures the percentage of molecules that are fully deuterated (d5). High isotopic purity minimizes "cross-talk," where the signal from the much more abundant internal standard might contribute to the signal of the native analyte, artificially inflating its measured concentration.
Water Content (Karl Fischer)≤2.0%0.5%Why: The sodium salt form can be hygroscopic. Accurate knowledge of the water content is vital for preparing stock solutions of a known concentration, a fundamental requirement for an accurate calibration curve.
Physical Properties
SolubilitySoluble in Water, MethanolConformsWhy: Practical information required for preparing stock and working solutions. Ensures compatibility with common solvents used in bioanalytical sample preparation. Phenylacetic acid itself has low water solubility, but its sodium salt form enhances this property.[2][3]

Part 2: Performance Comparison - Selecting the Optimal Internal Standard

While 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt is an excellent choice, a scientist must always justify the selection of an internal standard. The ideal SIL-IS should be chemically identical to the analyte but mass-shifted.

Why Deuterium (d5) Labeling is Superior

The key advantage of a SIL-IS is that it co-elutes with the analyte during chromatography and experiences similar ionization efficiency (or suppression) in the mass spectrometer's source. This ensures the most accurate correction for experimental variability.

  • Alternative 1: A Structural Analog. Using a different but structurally similar molecule as an internal standard is a less ideal approach. While it can correct for some variability, differences in chromatographic retention time, ionization efficiency, and extraction recovery can introduce significant analytical error.

  • Alternative 2: ¹³C-Labeled Standard. A standard labeled with heavy carbon (¹³C) is often considered the "gold standard" as the C-C bond is less prone to kinetic isotope effects than the C-D bond. However, ¹³C-labeled standards are typically more expensive to synthesize. For most applications, a stable, non-exchangeable deuterium label, such as on an aromatic ring, provides a robust and cost-effective solution with negligible isotopic effects in a validated LC-MS/MS method.

Decision Logic for Internal Standard Selection

The choice of an internal standard is a critical decision point in method development. The following diagram illustrates the logical process.

G start Begin Method Development: Need to Quantify Analyte X is_sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard (IS) available? start->is_sil_available choose_analog Select a closely related structural analog as IS is_sil_available->choose_analog No is_d_labeled Is a Deuterated (D) standard available and affordable? is_sil_available->is_d_labeled Yes validate_analog Validate method carefully: Assess recovery, matrix effects, and relative response choose_analog->validate_analog is_c13_labeled Is a ¹³C-labeled standard available? is_d_labeled->is_c13_labeled No select_d Select Deuterated IS (e.g., Phenyl-d5) is_d_labeled->select_d Yes is_c13_labeled->choose_analog No select_c13 Select ¹³C-labeled IS is_c13_labeled->select_c13 Yes check_stability Verify label stability: Is the label on a non-exchangeable position (e.g., aromatic ring)? select_d->check_stability select_c13->check_stability reselect Label is unstable. Re-evaluate options. check_stability->reselect No final_validation Perform full method validation: Confirm co-elution, absence of cross-talk, and accuracy. check_stability->final_validation Yes

Caption: Decision workflow for selecting an appropriate internal standard.

Part 3: Practical Application - A Validated LC-MS/MS Workflow

To demonstrate trustworthiness, we present a self-validating experimental protocol. Here, we outline a method for quantifying Diclofenac (a structurally related non-steroidal anti-inflammatory drug) in human plasma, using 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt as a surrogate internal standard.[1][4]

Experimental Protocol: Quantification of Diclofenac in Human Plasma

1. Preparation of Standards and Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Diclofenac and 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt (IS) in methanol to prepare individual stock solutions. Account for purity and water content from the CofA.

  • Working Solutions: Serially dilute the stock solutions in 50:50 methanol:water to create calibration standards (e.g., 1-1000 ng/mL) and a fixed concentration IS working solution (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) to all tubes except the blank.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Parameters:

  • HPLC System: Standard UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Diclofenac: Q1 294.0 -> Q3 250.0

    • IS (2-(Aminophenyl-d5)-phenylacetic Acid): Q1 155.1 -> Q3 110.1 (Hypothetical transition for demonstration).

4. Data Analysis:

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Bioanalytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Spike Internal Standard (10 µL) plasma->add_is ppt Protein Precipitation (Acetonitrile, 200 µL) add_is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Transfer Supernatant to HPLC Vial vortex->supernatant inject Inject (5 µL) supernatant->inject separation Chromatographic Separation (C18) inject->separation ionization ESI (-) separation->ionization detection MRM Detection ionization->detection integrate Integrate Peak Areas (Analyte & IS) detection->integrate ratio Calculate Peak Area Ratio curve Generate Calibration Curve quantify Quantify Unknowns result Final Concentration (ng/mL) quantify->result

Caption: A typical bioanalytical workflow from sample preparation to final result.

References

  • Vertex AI Search. (2021).
  • PubChem. (n.d.). Phenylacetic Acid | C8H8O2 | CID 999.
  • INCHEM. (2014). PHENYLACETIC ACID C8H8O2.
  • PMC. (2021).
  • Acros Organics. (2019).
  • C/D/N ISOTOPES INC. (n.d.). CERTIFICATE OF ANALYSIS - Diclofenac-d4 Sodium Salt.
  • PharmaCompass.com. (n.d.). Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry.
  • ChemicalBook. (2026). 2-Amino-2-phenylacetic acid | 2835-06-5.
  • PubChem. (n.d.). Phenylacetic acid, sodium salt | C8H8NaO2+ | CID 24180949.
  • LGC Standards. (2026).
  • Lotusfeet Pharma. (n.d.). 2-Aminophenylacetic Acid 3342-78-7.
  • Google Patents. (n.d.). Method of preparing 2-(phenylamino)
  • Wikipedia. (n.d.). Phenylacetic acid.
  • precisionFDA. (n.d.). PHENYLACETIC ACID.
  • Benchchem. (2025). Comparative Analysis of Synthesis Methods for N-(2-Aminophenyl)-2-phenylacetamide.
  • Patsnap Eureka. (2025). Phenylacetic Acid: Properties, Synthesis, and Industrial Uses.
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Separation of phenyl acetic acid and 6-aminopenicillanic acid applying aqueous two-phase systems based on copolymers and salts - PMC.
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • Ministry of Health and Prevention, UAE. (2024). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples.
  • PubMed. (2004). Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices.
  • Organic Syntheses. (n.d.). phenylacetic acid - Organic Syntheses Procedure.
  • Google Patents. (n.d.).
  • Erowid. (n.d.).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt

Strategic Context & Compound Profile

The "Why" Behind the Protocol: Handling 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt requires a dual-threat mitigation strategy. As a deuterated isotopologue of a non-steroidal anti-inflammatory drug (NSAID) precursor (closely related to Diclofenac Impurity A), it presents specific biological hazards. Simultaneously, as a high-value stable isotope internal standard (IS), it demands rigorous protection against moisture and cross-contamination to ensure analytical integrity in LC-MS/MS workflows.

Compound Classification:

  • Chemical Class: Deuterated Aromatic Amine / Phenylacetic Acid Derivative (Sodium Salt).

  • Primary Application: Internal Standard for quantification of Diclofenac and related metabolites in biological matrices.

  • Physical State: Hygroscopic solid (likely off-white to yellow powder).

  • Key Risk Factor: Aromatic amines are potential sensitizers and suspected mutagens. The sodium salt form increases water solubility, enhancing bioavailability via mucous membranes.

Risk Assessment & Hazard Profiling

Do not treat this merely as "another powder." The combination of the amine group and the sodium salt matrix necessitates a specific containment strategy.

Hazard CategorySpecific RiskMechanism of Action
Acute Toxicity (Oral) Moderate (Category 4)Ingestion may cause GI irritation. Systemic absorption can mimic NSAID toxicity (gastric ulceration, renal stress).
Skin/Eye Irritation High (Category 2)Sodium salts are alkaline in solution. Contact with sweat or ocular fluid creates an immediate caustic irritant.
Respiratory STOT High (Category 3)Fine particulate dust is easily inhaled. The amine moiety can cause respiratory sensitization.[1]
Isotopic Integrity Analytical RiskHygroscopy: The sodium salt attracts atmospheric water. While C-D bonds are stable, moisture introduces weighing errors and potential hydrolysis.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system. The goal is to prevent the operator from contaminating the standard (cost) and the standard from contaminating the operator (safety).

Core PPE Requirements
ZoneEquipmentTechnical Specification & Rationale
Ocular Safety Glasses w/ Side Shields Standard: ANSI Z87.1 or EN166. Why: Protects against projectile crystals during spatula manipulation. Note: Use unvented goggles if handling >100 mg of fine powder outside a hood.
Dermal (Hands) Double Nitrile Gloving Inner Layer: 4 mil Nitrile (Bright Blue/White).Outer Layer: 5-8 mil Extended Cuff Nitrile (Dark Color).Why: Visual breach detection. Prevents skin oils (keratins) from contaminating the d5-standard during trace analysis.
Respiratory Engineering Control First Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.Secondary: N95/P3 Respirator only if engineering controls fail or during spill cleanup.
Body Lab Coat (High-Density) Material: 100% Cotton or Tyvek (Anti-static).Why: Synthetic blends can generate static charge, causing the deuterated powder to "jump" or disperse, leading to loss of expensive material and inhalation risk.

Operational Workflow: Handling & Solubilization

This protocol minimizes static interference and isotopic exchange.

Step 1: Environmental Equilibration
  • Action: Remove the vial from the freezer (-20°C) and place it in a desiccator.

  • Duration: Allow 30–45 minutes to reach room temperature.

  • Causality: Opening a cold vial in humid lab air causes immediate condensation. This hydrates the sodium salt, altering the molecular weight calculation for your stock solution and potentially degrading the d5-label integrity.

Step 2: The Weighing Procedure (Anti-Static Protocol)
  • Tooling: Use a PTFE-coated micro-spatula or an anti-static gun (e.g., Zerostat) directed at the weighing boat.

  • Technique:

    • Place the weighing boat on the microbalance.

    • Discharge static from the boat.

    • Transfer the solid. Do not tap the spatula on the boat edge (creates aerosol).

    • Immediately recap the source vial.

Step 3: Solubilization
  • Solvent Selection: Dissolve the sodium salt in a water-miscible organic solvent (e.g., Methanol or Acetonitrile) before adding aqueous buffers.

  • Why: Sodium salts can clump in pure organic solvents but may hydrolyze too fast in pure water. A 50:50 MeOH:Water mix is often ideal for stock stability.

  • Vortexing: Pulse vortex (5 seconds on, 5 seconds off) to avoid heating the solution.

Visualization: Decision Logic & Workflow

Figure 1: PPE Selection & Risk Logic

Caption: Logic flow for selecting PPE based on the physical state and quantity of the deuterated salt.

PPE_Logic Start Start: Risk Assessment State Physical State? Start->State Solid Dry Powder (Sodium Salt) State->Solid Solution Solubilized Stock State->Solution Quant Quantity > 10mg? Solid->Quant Level1 Level 1: Nitrile Gloves + Safety Glasses + Lab Coat Solution->Level1 Low Dust Risk Quant->Level1 No (<10mg) Level2 Level 2: Double Gloves + Fume Hood + Anti-Static Mat Quant->Level2 Yes (>10mg) Level3 Level 3: Add N95 Respirator (If outside hood) Level2->Level3 Spill/Emergency

Figure 2: Contamination Control Workflow

Caption: Operational workflow emphasizing the prevention of cross-contamination for d5-labeled standards.

Workflow Retrieval 1. Retrieval (Desiccate to RT) Weighing 2. Weighing (Anti-Static Gun + PTFE Spatula) Retrieval->Weighing Prevent Condensation Dissolve 3. Solubilization (MeOH/Water 50:50) Weighing->Dissolve Minimize Aerosol Storage 4. Storage (Amber Vial, -20°C) Dissolve->Storage Protect from Light

Disposal & Decontamination

Decontamination of Surfaces:

  • Solubilize: Wipe the area with a wet paper towel (water) first to dissolve the sodium salt.

  • Clean: Follow with a methanol-soaked wipe to remove organic residues.

  • Verify: If available, use a UV lamp (254 nm) to check for fluorescence (common in aromatic amines) to ensure thorough cleaning.

Waste Disposal:

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated "Hazardous Solid Waste - Cytotoxic/Toxic" bin.

  • Liquid Waste: Collect in "Organic Solvent Waste" containers. Do not pour down the drain.

  • Ultimate Fate: High-temperature incineration is the required disposal method to break down the deuterated aromatic ring structure completely.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3342-78-7, 2-(2-Aminophenyl)acetic acid (Parent Compound). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Laboratory Safety Guidance: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Substance Information: Aromatic Amines and Sodium Salts. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.